Gpx4-IN-9
Description
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Properties
Molecular Formula |
C26H21N3O2S2 |
|---|---|
Molecular Weight |
471.6 g/mol |
IUPAC Name |
4-[[4-(1,3-benzothiazol-2-yl)-N-prop-2-ynylanilino]methyl]-N-ethynyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C26H21N3O2S2/c1-4-18-29(19-20-10-16-23(17-11-20)33(30,31)28(3)5-2)22-14-12-21(13-15-22)26-27-24-8-6-7-9-25(24)32-26/h1-2,6-17H,18-19H2,3H3 |
InChI Key |
ATHNKGWONRDIKH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#C)S(=O)(=O)C1=CC=C(C=C1)CN(CC#C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of GPX4 Inhibition in Oxidative Stress: A Technical Guide to Gpx4-IN-9 and the Induction of Ferroptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione Peroxidase 4 (GPX4) is a crucial selenoenzyme that plays a pivotal role in cellular defense against oxidative stress. Unlike other members of the glutathione peroxidase family, GPX4 is unique in its ability to directly reduce phospholipid hydroperoxides within biological membranes and lipoproteins, thereby preventing the propagation of lipid peroxidation, a key driver of ferroptosis.[1][2] Ferroptosis is a regulated form of cell death characterized by iron-dependent accumulation of lipid reactive oxygen species (ROS). The inhibition of GPX4 has emerged as a promising therapeutic strategy for various diseases, particularly cancer, by selectively inducing ferroptosis in cancer cells that are often resistant to other forms of cell death.
This technical guide provides an in-depth overview of the role of GPX4 inhibitors, exemplified by the conceptual compound "Gpx4-IN-9," in modulating oxidative stress through the induction of ferroptosis. While specific quantitative data for a compound precisely named "this compound" is not extensively available in public literature, this guide will utilize data from well-characterized and representative covalent GPX4 inhibitors to illustrate the principles and methodologies associated with targeting this critical enzyme.
Mechanism of Action: GPX4 Inhibition and Ferroptosis
This compound is conceptualized as a specific, covalent inhibitor of GPX4. Such inhibitors typically function by forming a covalent bond with the selenocysteine residue in the active site of GPX4, thereby irreversibly inactivating the enzyme.[3] The inactivation of GPX4 disrupts the delicate balance of redox homeostasis within the cell, leading to a cascade of events that culminate in ferroptosis.
The central mechanism involves the following key steps:
-
Inhibition of GPX4: this compound directly binds to and inhibits GPX4.
-
Accumulation of Lipid Peroxides: With GPX4 inactivated, the cell loses its primary defense against phospholipid hydroperoxides (PLOOH). This leads to the unchecked accumulation of these toxic species within cellular membranes.[4]
-
Iron-Dependent Fenton Reaction: The presence of labile iron (Fe²⁺) catalyzes the conversion of lipid hydroperoxides into highly reactive lipid radicals through the Fenton reaction. This initiates a chain reaction of lipid peroxidation.[5]
-
Membrane Damage and Cell Death: The massive accumulation of lipid peroxides disrupts membrane integrity, leading to increased membrane permeability, ion dysregulation, and eventual cell lysis, characteristic of ferroptotic cell death.
Quantitative Data for Representative GPX4 Inhibitors
To provide a quantitative understanding of the potency of GPX4 inhibitors, the following tables summarize the half-maximal inhibitory concentration (IC50) values of several well-characterized GPX4 inhibitors against various cancer cell lines. This data is representative of the activity expected from a potent GPX4 inhibitor like the conceptual this compound.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| RSL3 | HT-1080 | Fibrosarcoma | 0.018 | [6] |
| RSL3 | A2780/PTX | Ovarian Cancer (Taxol-resistant) | ~1.5 | [7] |
| RSL3 | OVCAR-3/PTX | Ovarian Cancer (Taxol-resistant) | ~2.5 | [7] |
| ML210 | HT29 | Colon Cancer | Not specified | [8] |
| ML210 | CRL-1739 | Gastric Cancer | Not specified | [8] |
| C18 | MDA-MB-231 | Triple-Negative Breast Cancer | Not specified | [3] |
| Compound | Assay | Target | IC50 (nM) | Citation |
| B9 | GPX4 Inhibition | GPX4 | 542.5 ± 0.9 | [9] |
Signaling Pathways
The signaling pathway leading to ferroptosis upon GPX4 inhibition is a complex interplay of metabolic and oxidative stress pathways. The following diagram, generated using the DOT language, illustrates the central role of GPX4 and the consequences of its inhibition.
References
- 1. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 3. GPX4 inhibitor C18 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Gpx4-IN-9: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This whitepaper provides a comprehensive technical overview of the novel Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-9. It details the discovery, chemical synthesis, and biological activity of this potent ferroptosis inducer. The document elucidates the mechanism of action through detailed signaling pathway diagrams and provides structured quantitative data on its efficacy. Furthermore, it includes detailed experimental protocols for key assays, offering a valuable resource for researchers in the fields of oncology, cell death, and drug discovery.
Discovery and Rationale
This compound, also identified as compound A16, was discovered through a systematic drug discovery effort aimed at identifying novel, potent, and selective inhibitors of Glutathione Peroxidase 4 (GPX4)[1]. GPX4 is a crucial enzyme that protects cells from ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides[2][3]. In certain cancers, particularly those resistant to conventional therapies, tumor cells exhibit a heightened dependence on GPX4 for survival, making it a compelling therapeutic target[4][5].
The discovery of this compound was the result of a phenotypic screening of a compound library based on a sulfonyl ynamide electrophilic warhead against pancreatic cancer cell lines[1]. This screening identified compounds with potent cytotoxic effects. Subsequent chemical proteomics investigations confirmed that this compound directly and selectively targets GPX4, leading to the induction of ferroptosis in cancer cells[1].
Chemical Synthesis
The synthesis of this compound (A16) is a multi-step process. A detailed, step-by-step protocol is outlined below, based on the synthetic route described in the primary literature.
Experimental Protocol: Synthesis of this compound (Compound A16)
A patent document outlines a synthetic route for a compound designated as A16[6]. While the full details require access to the complete publication, the general steps involve the reaction of key intermediates. One crucial step is the synthesis of intermediate II-9, which is achieved by reacting I-2 with an aminoalkane acid linker in the presence of DIPEA in DMA at 80°C[6]. The final compound A16 is then synthesized by reacting compound II-10 with compound VI in the presence of PyBOP and DIPEA in N,N-dimethylformamide at room temperature[6]. The product is then purified through precipitation and filtration[6].
For a precise and reproducible synthesis, it is imperative to consult the detailed experimental procedures outlined in the supplementary information of the primary research article.
Quantitative Biological Data
This compound has demonstrated potent cytotoxic activity against various pancreatic cancer cell lines. The following table summarizes the key quantitative data.
| Cell Line | IC50 (nM) | Reference |
| AsPC-1 | 22 | [1] |
| MIA PaCa-2 | Not explicitly stated, but potent cytotoxicity observed | [7] |
| PANC-1 | Not explicitly stated, but potent cytotoxicity observed | [7] |
| BxPC-3 | Not explicitly stated, but potent cytotoxicity observed | [7] |
Table 1: In Vitro Cytotoxicity of this compound in Pancreatic Cancer Cell Lines
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of GPX4. This inhibition leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptosis[1][3][8].
GPX4 Inhibition and Ferroptosis Induction
The central mechanism of this compound is the disruption of the GPX4-mediated antioxidant pathway. GPX4 normally reduces lipid hydroperoxides to non-toxic lipid alcohols, a process that requires glutathione (GSH) as a cofactor[2][3]. By inhibiting GPX4, this compound prevents this detoxification, leading to the accumulation of lipid peroxides and subsequent iron-dependent ferroptotic cell death[2][8].
Experimental Workflow for Target Validation
The validation of GPX4 as the direct target of this compound involves a series of biochemical and cell-based assays.
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
GPX4 Inhibitor Screening Assay
Objective: To identify and characterize inhibitors of GPX4 enzymatic activity.
Principle: The assay measures the decrease in NADPH absorbance at 340 nm, which is coupled to the GPX4-catalyzed reduction of a substrate and the subsequent regeneration of GSH by glutathione reductase.
Materials:
-
Recombinant human GPX4 enzyme
-
GPX4 Assay Buffer
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Cumene hydroperoxide (substrate)
-
96-well plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a 1X GPX4 Assay Buffer from the 10X stock.
-
Dilute the GPX4 enzyme to the desired concentration in 1X Assay Buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and a known GPX4 inhibitor (positive control, e.g., ML-162).
-
In a 96-well plate, add the assay buffer, diluted enzyme, and either the test compound, positive control, or vehicle (negative control).
-
Pre-incubate the plate at room temperature for a specified time to allow for inhibitor binding.
-
Prepare a mix of glutathione and glutathione reductase.
-
Add the glutathione/glutathione reductase mix to all wells.
-
Add NADPH to all wells.
-
Initiate the reaction by adding cumene hydroperoxide to all wells.
-
Immediately measure the absorbance at 340 nm at multiple time points to determine the reaction rate.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTS Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Materials:
-
Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lipid ROS Measurement (C11-BODIPY Staining)
Objective: To measure the accumulation of lipid reactive oxygen species (ROS) induced by this compound.
Materials:
-
Cancer cells
-
This compound
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration for a specified time. Include a vehicle control.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in a buffer containing C11-BODIPY dye and incubate in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green, which indicates lipid peroxidation. Alternatively, visualize the fluorescence using a fluorescence microscope.
-
Quantify the percentage of cells with high levels of lipid ROS.
Conclusion
This compound is a potent and selective covalent inhibitor of GPX4 that induces ferroptosis in cancer cells, particularly in pancreatic cancer models. Its discovery provides a valuable chemical probe for studying the role of GPX4 in normal and disease physiology and represents a promising lead for the development of novel anticancer therapeutics. The detailed protocols and data presented in this whitepaper serve as a comprehensive resource for researchers aiming to further investigate this compound and the broader field of ferroptosis-based cancer therapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]
- 5. Glutathione Peroxidases: An Emerging and Promising Therapeutic Target for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024217520A1 - Indolone flt3 protein degradation agent, and preparation method therefor and medical use thereof - Google Patents [patents.google.com]
- 7. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Glutathione Peroxidase 4 (GPX4) in Cellular Homeostasis and Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent antioxidant enzyme pivotal in maintaining cellular redox balance and protecting against lipid peroxidation.[1][2] Its central role in inhibiting a specific form of regulated cell death, known as ferroptosis, has positioned GPX4 as a critical therapeutic target in a multitude of diseases, including cancer and neurodegenerative disorders.[1][3] This technical guide provides an in-depth overview of the biological functions of GPX4, the signaling pathways it governs, and the experimental methodologies employed to investigate its activity. While specific information on a compound designated "Gpx4-IN-9" is not publicly available, this document will focus on the core biology of GPX4 and the actions of well-characterized inhibitors to provide a foundational understanding for researchers in the field.
Core Biological Functions of GPX4
GPX4 is a monomeric antioxidant enzyme that stands out from other glutathione peroxidases due to its unique ability to reduce complex lipid hydroperoxides within biological membranes and lipoproteins.[4][5] This function is crucial for maintaining the integrity of cellular membranes.[1]
Key Functions:
-
Inhibition of Lipid Peroxidation: GPX4 detoxifies lipid hydroperoxides by converting them into non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[1][4] This action prevents the accumulation of reactive oxygen species (ROS) and the propagation of lipid peroxidation chain reactions that can lead to cellular damage.[1]
-
Regulation of Ferroptosis: GPX4 is the master regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[6][7] By neutralizing lipid hydroperoxides, GPX4 prevents the execution of this cell death pathway.[7]
-
Maintenance of Redox Homeostasis: Through its peroxidase activity, GPX4 plays a vital role in the overall cellular antioxidant defense system, contributing to redox balance.[1]
-
Diverse Biological Processes: GPX4 is involved in a wide range of physiological processes, including brain development, immune responses, and the prevention of inflammation.[3][6]
There are three main isoforms of GPX4 with distinct subcellular localizations, highlighting the enzyme's widespread importance in cellular function.[8]
| Isoform | Cellular Localization | Primary Function |
| cGPX4 | Cytosol | Prevention of ferroptosis.[1][8] |
| mGPX4 | Mitochondria | Protection against mitochondrial membrane damage.[8] |
| nGPX4 | Nucleus | Potential role in protecting nuclear DNA from oxidative damage.[8] |
Key Signaling Pathways Involving GPX4
The primary pathway through which GPX4 functions is intrinsically linked to glutathione metabolism and the availability of cysteine.
The System Xc⁻/GSH/GPX4 Axis
This axis is the canonical pathway for GPX4-mediated suppression of ferroptosis.
Caption: The System Xc⁻/GSH/GPX4 axis, a core pathway preventing ferroptosis.
Pathway Description:
-
Cystine Import: The cell imports extracellular cystine via the system Xc⁻ amino acid antiporter.[7]
-
Cysteine Reduction: Intracellularly, cystine is reduced to cysteine.[7]
-
GSH Synthesis: Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH).[7]
-
GPX4 Activation: GSH serves as an essential cofactor for GPX4.[1]
-
Detoxification: GPX4 utilizes GSH to reduce toxic phospholipid hydroperoxides (PL-OOH) to their corresponding non-toxic lipid alcohols (PL-OH).[4]
-
Ferroptosis Suppression: By eliminating lipid peroxides, GPX4 prevents the iron-dependent accumulation of lipid ROS, thereby inhibiting ferroptosis.[7]
Inhibitors of this pathway can be classified into two main categories, as demonstrated by compounds like erastin and RSL3.[9]
| Inhibitor Class | Example(s) | Mechanism of Action | Consequence |
| Class 1 | Erastin | Inhibits the system Xc⁻ transporter, blocking cystine uptake.[9] | Depletes intracellular cysteine and subsequently GSH, leading to indirect GPX4 inactivation.[9] |
| Class 2 | RSL3, ML162, ML210 | Covalently binds to the selenocysteine in the active site of GPX4, directly inhibiting its enzymatic activity.[2][5][10] | Rapid accumulation of lipid peroxides and induction of ferroptosis, independent of GSH levels.[9] |
Upstream Regulatory Pathways of GPX4
Several signaling pathways regulate the expression and stability of GPX4, adding further layers of control to ferroptosis sensitivity.
Caption: Key upstream regulators of GPX4 expression and stability.
-
NRF2 Signaling: The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) can promote the expression of both SLC7A11 (a subunit of system Xc⁻) and GPX4, thereby enhancing cellular resistance to ferroptosis.[7]
-
MMP9-Mediated Suppression: Matrix metalloproteinase-9 (MMP9) has been identified as a modulator of ferroptosis.[11] Active MMP9 can interact with and reduce the expression and activity of GPX4, disrupting the cellular redox balance and promoting ferroptosis.[11]
-
SMG9-Mediated Degradation: The protein SMG9, a component of the nonsense-mediated mRNA decay (NMD) machinery, can directly bind to GPX4 and promote its degradation in response to certain stimuli, thereby driving ferroptosis.[12]
Experimental Protocols for Studying GPX4
Investigating the function of GPX4 and the effects of its inhibitors involves a range of cellular and biochemical assays.
General Experimental Workflow
Caption: A typical experimental workflow for evaluating GPX4 inhibitors.
Key Methodologies
-
Cell Viability Assays: To quantify the cytotoxic effects of GPX4 inhibition, standard assays measuring metabolic activity (e.g., MTT) or ATP content (e.g., CellTiter-Glo) are used.
-
Measurement of Lipid ROS: The hallmark of ferroptosis is lipid peroxidation. This can be directly measured in cells using fluorescent probes like BODIPY™ 581/591 C11, which shifts its fluorescence from red to green upon oxidation.[9]
-
Western Blotting: This technique is used to measure the levels of GPX4 protein to confirm knockdown or to assess changes in protein expression following treatment with various compounds.[9]
-
Genetic Manipulation (shRNA/siRNA/CRISPR): To confirm that the effects of a compound are GPX4-dependent, genetic techniques are employed. Knockdown or knockout of the GPX4 gene should mimic the effects of a direct inhibitor and sensitize cells to ferroptosis inducers.[9] Conversely, overexpression of GPX4 should confer resistance.[9]
-
Glutathione Measurement: Assays to measure the ratio of reduced (GSH) to oxidized (GSSG) glutathione are used to determine if a compound acts by depleting GSH (like erastin) or by directly targeting GPX4 (like RSL3).[9]
-
Chemoproteomics: This advanced technique can be used to identify the direct protein targets of small molecule inhibitors. For instance, it was used to identify GPX4 as the primary target of RSL3.[9][10]
Conclusion and Future Directions
GPX4 is a linchpin in the cellular defense against lipid peroxidation and a critical gatekeeper of the ferroptosis pathway. Its inhibition represents a promising therapeutic strategy for diseases characterized by resistance to conventional treatments, such as certain aggressive cancers.[5] Future research will likely focus on developing more specific and potent GPX4 inhibitors, further elucidating the complex regulatory networks that control GPX4 expression and activity, and identifying patient populations most likely to benefit from GPX4-targeted therapies. Understanding the intricate biology of GPX4 is paramount for the successful clinical translation of drugs targeting this crucial enzyme.
References
- 1. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. esmed.org [esmed.org]
- 3. researchgate.net [researchgate.net]
- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 9. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MMP9 drives ferroptosis by regulating GPX4 and iron signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. SMG9 drives ferroptosis by directly inhibiting GPX4 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Gpx4-IN-9: A Technical Guide to a Novel Ferroptosis Inducer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gpx4-IN-9, also known as Compound A16, is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). By targeting GPX4, a crucial enzyme in the prevention of lipid peroxidation, this compound effectively induces ferroptosis, a unique iron-dependent form of programmed cell death. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in the fields of cancer biology, cell death, and drug discovery in their exploration of this compound as a potential therapeutic agent, particularly in the context of pancreatic and other cancers.
Introduction to this compound
This compound is a small molecule inhibitor designed to specifically target and inactivate Glutathione Peroxidase 4 (GPX4).[1] GPX4 is a unique selenoprotein that plays a central role in cellular antioxidant defense by reducing phospholipid hydroperoxides within biological membranes.[2] The inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering a form of regulated cell death known as ferroptosis.[1] Notably, this compound has demonstrated cytotoxic effects against pancreatic cancer cells, highlighting its potential as a tool for cancer research and therapeutic development.[1]
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of GPX4 enzymatic activity. This inhibition disrupts the delicate balance of redox homeostasis within the cell, leading to the iron-dependent accumulation of lipid peroxides, a hallmark of ferroptosis.
dot
Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.
Quantitative Data
Precise quantitative data is essential for evaluating the potency and efficacy of any inhibitor. The following table summarizes the available chemical and biological data for this compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₆H₂₁N₃O₂S₂ | MedChemExpress |
| Molecular Weight | 471.59 g/mol | MedChemExpress |
| IC₅₀ (Half-maximal inhibitory concentration) | Data not available in peer-reviewed literature | - |
Note: While vendor information confirms the activity of this compound, a specific IC₅₀ value from a peer-reviewed publication is not yet available. Researchers are encouraged to determine this value empirically in their specific experimental systems.
Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Target cancer cell line (e.g., pancreatic cancer cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value can be determined by plotting the cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
dot
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This protocol measures the accumulation of lipid peroxides, a key indicator of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.
Materials:
-
This compound
-
Target cell line
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
C11-BODIPY 581/591 fluorescent probe (e.g., from Invitrogen)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with this compound as described in the MTT assay protocol. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Probe Loading: After the treatment period, remove the medium and wash the cells once with PBS. Add fresh medium containing C11-BODIPY 581/591 at a final concentration of 1-10 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
Cell Harvesting and Washing: For flow cytometry, detach the cells using a gentle cell dissociation reagent, transfer to tubes, and wash twice with cold PBS by centrifugation. For fluorescence microscopy, wash the cells twice with PBS directly in the plate.
-
Analysis:
-
Flow Cytometry: Resuspend the cell pellet in PBS and analyze immediately. The probe fluoresces green upon oxidation (lipid peroxidation) and red in its reduced state. Measure the shift in fluorescence from red to green to quantify lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope using appropriate filter sets for the oxidized (green) and reduced (red) forms of the probe.
-
-
Data Interpretation: An increase in the green fluorescence signal in this compound-treated cells compared to the control indicates an increase in lipid peroxidation.
dot
Caption: Workflow for the C11-BODIPY lipid peroxidation assay.
In Vivo Studies
While specific in vivo protocols for this compound are not yet widely published, a general approach for evaluating its anti-tumor efficacy in a pancreatic cancer xenograft model is outlined below. This should be adapted and optimized based on the specific characteristics of the compound and the animal model.
Pancreatic Cancer Xenograft Model
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Pancreatic cancer cell line (e.g., PANC-1, MiaPaCa-2)
-
This compound
-
Vehicle solution for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of pancreatic cancer cells (e.g., 1-5 x 10⁶ cells in 100 µL of PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and the vehicle control via an appropriate route (e.g., intraperitoneal, intravenous, or oral administration) according to a predetermined schedule (e.g., daily, every other day).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, and biomarker assessment).
Conclusion
This compound is a valuable research tool for studying the role of GPX4 and ferroptosis in cancer and other diseases. Its specificity for GPX4 and its demonstrated cytotoxicity in pancreatic cancer cells make it a promising candidate for further investigation. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the effects of this compound and to explore its therapeutic potential. Further studies are warranted to establish a comprehensive in vivo efficacy and safety profile for this compound.
References
Gpx4-IN-9: A Technical Guide to a Novel Covalent Inhibitor of Glutathione Peroxidase 4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Gpx4-IN-9 (also known as Compound A16), a novel, potent, and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). This compound has emerged as a significant tool for studying ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Its potential as a therapeutic agent, particularly in oncology, is an active area of research.
Core Mechanism and Significance
This compound functions by specifically targeting and covalently binding to the GPX4 enzyme.[1][2] GPX4 is the primary enzyme responsible for reducing lipid hydroperoxides within cellular membranes, thereby protecting cells from the damaging effects of oxidative stress and inhibiting ferroptosis. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[1] This mechanism is of particular interest in cancer research, as certain cancer cells, especially those that are therapy-resistant, exhibit a heightened dependency on GPX4 for survival.[2]
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's activity. The primary application demonstrated has been in pancreatic cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Value | Notes |
| AsPC-1 | Pancreatic Cancer | Cell Viability (CCK8) | IC50 | Not explicitly quantified in text, but described as having "nanomolar activity". | A16 demonstrated the highest toxicity in this cell line among those initially screened.[1] |
| NCI-H522 | Lung Cancer | Cell Viability (CCK8) | IC50 | Potent cell-killing effect observed. | This is a known ferroptosis-sensitive cell line.[1] |
| Various Pancreatic Cancer Cell Lines (CFPAC-1, PANC-1, BXPC-3, MIA PaCa-2, HPAF-II, SW-1990) | Pancreatic Cancer | Cell Viability | Inhibition | Robust inhibition observed in all tested lines. | --- |
| CAPAN-2 | Pancreatic Cancer | Cell Viability | Inhibition | Exception, did not show robust inhibition. | --- |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of findings. The following are protocols for assays used to characterize this compound.
Cell Viability Assay (CCK8 Assay)
This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (Compound A16). Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis induction if desired. A rescue condition co-treating with a ferroptosis inhibitor like ferrostatin-1 (e.g., 2 µM) is crucial to demonstrate the mechanism of cell death.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
CCK8 Reagent Addition: Add Cell Counting Kit-8 (CCK8) reagent to each well and incubate for 1-4 hours, or as recommended by the manufacturer.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. Determine the IC50 value by fitting the dose-response curve with a nonlinear regression model.
Cellular Thermal Shift Assay (CETSA)
CETSA is utilized to verify the direct binding of this compound to its target protein, GPX4, within intact cells.
Methodology:
-
Cell Treatment: Treat cultured cells (e.g., AsPC-1) with this compound or a vehicle control for a specified time.
-
Heating: Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble GPX4 at each temperature point by Western blotting using a GPX4-specific antibody.
-
Data Analysis: A ligand-bound protein is typically more thermally stable. Therefore, in the presence of this compound, a higher amount of soluble GPX4 should be observed at elevated temperatures compared to the vehicle control. This is visualized as a shift in the melting curve.[1]
In Situ Target Engagement by Pull-Down and Western Blotting
This experiment confirms the covalent binding of this compound to GPX4 in a cellular context.
Methodology:
-
Probe Treatment: Treat cells with a version of this compound that has been modified with a reporter tag (e.g., a clickable alkyne group).
-
Cell Lysis: Lyse the treated cells to obtain a total protein extract.
-
Click Chemistry: Perform a click chemistry reaction to attach a biotin tag to the alkyne-modified this compound that is covalently bound to its target proteins.
-
Streptavidin Pull-Down: Use streptavidin-coated beads to pull down the biotin-tagged protein-inhibitor complexes.
-
Elution and Western Blotting: Elute the bound proteins from the beads and identify the pulled-down proteins by Western blotting using an antibody specific for GPX4.
-
Confirmation: The presence of a band corresponding to GPX4 confirms that this compound directly and covalently binds to the GPX4 protein within the cell.[1]
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: Mechanism of this compound inducing ferroptosis by inhibiting GPX4.
Experimental Workflow for Target Identification
Caption: Workflow for the identification and validation of this compound.
References
Gpx4-IN-9: A Technical Guide for Ferroptosis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology, neurodegenerative diseases, and ischemia-reperfusion injury. A key regulator of this pathway is Glutathione Peroxidase 4 (GPX4), a selenium-containing enzyme that plays a vital role in detoxifying lipid hydroperoxides. Inhibition of GPX4 leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death. Gpx4-IN-9, also known as Compound A16, is a specific and potent inhibitor of GPX4 that has garnered significant interest as a tool compound for inducing ferroptosis in both in vitro and in vivo research settings.[1][2][3] This technical guide provides a comprehensive overview of this compound for researchers new to the field of ferroptosis, summarizing its chemical properties, mechanism of action, and providing detailed experimental protocols and quantitative data to facilitate its use in laboratory settings.
Chemical Properties and Mechanism of Action
This compound is a small molecule inhibitor that specifically targets the enzymatic activity of GPX4.[1][2][3] By binding to and inactivating GPX4, it prevents the reduction of lipid hydroperoxides to their corresponding lipid alcohols, a critical step in preventing the propagation of lipid peroxidation. This inhibition leads to an uncontrolled accumulation of lipid ROS, which damages cellular membranes and ultimately results in cell death through ferroptosis. Studies have shown its cytotoxic effects, particularly in pancreatic cancer cells.[1][2][3]
Chemical Information:
-
Compound Name: this compound
-
Synonym: Compound A16
-
CAS Number: 3032746-99-6
Quantitative Data
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound (Compound A16) in various pancreatic cancer cell lines, demonstrating its potent cytotoxic activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic Cancer | 0.02 - 0.2 | [2] |
| MIA PaCa-2 | Pancreatic Cancer | 0.02 - 0.2 | [2] |
| PANC-1 | Pancreatic Cancer | 0.02 - 0.2 | [2] |
| BxPC-3 | Pancreatic Cancer | 0.02 - 0.2 | [2] |
| CAPAN-2 | Pancreatic Cancer | > 10 | [2] |
Experimental Protocols
This section provides detailed protocols for key experiments to study the effects of this compound on ferroptosis.
Cell Culture and Treatment
-
Cell Seeding: Plate pancreatic cancer cells (e.g., AsPC-1, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTS Assay)
-
Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions.
-
Reagent Addition: Following the treatment period with this compound, add 20 µL of the MTS reagent to each well of the 96-well plate.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Measurement of Lipid Peroxidation (C11-BODIPY Staining)
-
Cell Preparation: Culture cells on glass coverslips or in plates suitable for fluorescence microscopy or flow cytometry.
-
Treatment: Treat the cells with this compound or a vehicle control for the desired duration.
-
Staining: Remove the culture medium and incubate the cells with 5 µM C11-BODIPY™ 581/591 (from a stock solution in DMSO) in a serum-free medium for 30 minutes at 37°C.[4]
-
Washing: Wash the cells twice with phosphate-buffered saline (PBS).
-
Imaging/Analysis:
-
Fluorescence Microscopy: Mount the coverslips and visualize the cells using a fluorescence microscope. The oxidized form of C11-BODIPY will fluoresce in the green channel (excitation/emission ~488/510 nm), while the reduced form will fluoresce in the red channel (excitation/emission ~581/591 nm).[5] An increase in the green-to-red fluorescence intensity ratio indicates an increase in lipid peroxidation.
-
Flow Cytometry: Harvest the cells and resuspend them in PBS. Analyze the fluorescence using a flow cytometer, measuring the shift from red to green fluorescence.
-
Western Blot Analysis for GPX4 Expression
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against GPX4 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of this compound-induced ferroptosis and a typical experimental workflow for its study.
Caption: this compound induces ferroptosis by inhibiting GPX4.
Caption: Experimental workflow for studying this compound.
Conclusion
This compound (Compound A16) is a valuable pharmacological tool for inducing ferroptosis through the specific inhibition of GPX4. Its potency, particularly in pancreatic cancer models, makes it a compound of interest for both basic research into the mechanisms of ferroptosis and for preclinical studies exploring novel cancer therapeutic strategies. The experimental protocols and quantitative data provided in this guide are intended to serve as a foundational resource for researchers embarking on studies involving this compound, enabling a more standardized and informed approach to investigating the fascinating and complex process of ferroptosis. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of targeting GPX4 with inhibitors like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3.10. C11-BODIPY lipid peroxidation assay [bio-protocol.org]
- 5. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Methodological & Application
Application Notes and Protocols for Gpx4-IN-9 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-9 is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from a specific form of regulated cell death known as ferroptosis.[1] By inhibiting GPX4, this compound leads to the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[2][3] This makes this compound a valuable tool for studying the mechanisms of ferroptosis and for exploring its therapeutic potential in diseases such as cancer.[1][4] These application notes provide detailed protocols for the use of this compound in cell culture to induce and study ferroptosis.
Mechanism of Action
This compound directly targets and inhibits the enzymatic activity of GPX4. GPX4 is a unique glutathione peroxidase that can reduce phospholipid hydroperoxides within biological membranes.[5] Its inhibition by this compound leads to an accumulation of lipid peroxides, which, in the presence of iron, generates excessive ROS. This cascade of events disrupts membrane integrity and culminates in ferroptotic cell death.
Data Presentation
Quantitative Data Summary
The following table summarizes the cytotoxic effects of direct GPX4 inhibitors in various cancer cell lines. While specific IC50/EC50 values for this compound are not widely available in the public domain, the data for other well-characterized GPX4 inhibitors, such as RSL3 and ML210, provide a reference for the expected potency. It has been noted that this compound exhibits cytotoxicity against pancreatic cancer cells.[1][4]
| Cell Line | Cancer Type | Compound | IC50/EC50 (µM) | Citation |
| HT-29 | Colon Cancer | ML210 | ~0.05 | [6] |
| CRL-1739 | Gastric Cancer | ML210 | ~0.05 | [6] |
| K1 | Thyroid Cancer | RSL3 | ~0.1 | [7] |
| MDA-T68 | Thyroid Cancer | RSL3 | ~0.1 | [7] |
| MDA-T32 | Thyroid Cancer | RSL3 | ~0.1 | [7] |
| TPC1 | Thyroid Cancer | RSL3 | ~0.1 | [7] |
| Various | Diffuse Large B-cell Lymphoma | Erastin | Varies | [5] |
| Various | Renal Cell Carcinoma | Erastin | Varies | [5] |
| H9c2 | Cardiomyoblast | RSL3 | ~0.2 (for 50% viability decrease) | [7] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the manufacturer's instructions, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Gently vortex to ensure the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. A stock solution stored at -80°C is typically stable for up to 6 months, while at -20°C it is stable for about 1 month.[1]
Cell Seeding and Treatment
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Cell culture plates (e.g., 96-well for viability assays, 6-well for western blotting)
-
This compound stock solution
Protocol:
-
Culture cells in complete medium to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into the appropriate cell culture plates at a predetermined density. The optimal seeding density will vary depending on the cell line and the duration of the experiment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
The following day, prepare serial dilutions of this compound from the stock solution in fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound. Include a DMSO-only control (vehicle control).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT or CellTiter-Glo)
Materials:
-
96-well plate with treated cells
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol (using CellTiter-Glo® as an example):
-
After the treatment period, remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lipid Peroxidation Assay (C11-BODIPY Staining)
Materials:
-
Cells grown on coverslips or in appropriate plates for microscopy or flow cytometry
-
C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Prepare a stock solution of C11-BODIPY 581/591 in DMSO (e.g., 10 mM).
-
After treating the cells with this compound, remove the culture medium.
-
Wash the cells twice with pre-warmed HBSS or PBS.
-
Dilute the C11-BODIPY stock solution in HBSS or serum-free medium to a final concentration of 1-10 µM.
-
Incubate the cells with the C11-BODIPY solution for 30 minutes at 37°C, protected from light.
-
Wash the cells twice with HBSS or PBS.
-
Analyze the cells immediately by fluorescence microscopy or flow cytometry. The oxidized probe will fluoresce in the green channel, while the reduced probe will fluoresce in the red channel. An increase in the green/red fluorescence intensity ratio indicates lipid peroxidation.
Western Blot Analysis for GPX4 and other Ferroptosis Markers
Materials:
-
Treated cells in 6-well plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-FTH1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathway of this compound-Induced Ferroptosis
Caption: this compound inhibits GPX4, leading to lipid peroxidation and ferroptosis.
Experimental Workflow for Studying this compound Effects
Caption: Workflow for assessing the effects of this compound in cell culture.
Logical Relationship of Key Components in Ferroptosis Induction
Caption: The logical cascade from GPX4 inhibition to ferroptotic cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glutathione Peroxidases: An Emerging and Promising Therapeutic Target for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Gpx4-IN-9 In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-9, also known as Compound A16, is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4). By targeting GPX4, this compound induces ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[1][2] This mechanism of action makes this compound a valuable tool for studying the role of GPX4 and ferroptosis in various pathological conditions, particularly in cancer biology.[2][3] Preclinical studies have demonstrated its cytotoxic effects on cancer cells, including those of pancreatic origin, both in vitro and in vivo.[1][2] These application notes provide a comprehensive guide for the in vivo administration of this compound, including detailed protocols and relevant pathway information to facilitate further research and drug development efforts.
Mechanism of Action
GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols, using glutathione (GSH) as a cofactor.[4][5] The inhibition of GPX4 by this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death via ferroptosis.[1][2] This pathway is of particular interest in cancer therapy as some tumor cells, especially those in a high-mesenchymal state or those resistant to other therapies, have shown increased dependence on GPX4 for survival.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and other relevant GPX4 inhibitors. This information is essential for dose selection and experimental design.
| Compound | Target | IC50 / EC50 | In Vivo Model | Dosage and Route | Key Findings | Reference |
| This compound (A16) | GPX4 | Potent cytotoxicity in pancreatic cancer cell lines (specific values not publicly available) | Pancreatic Cancer Xenograft (Mouse) | 50 mg/kg, intraperitoneal (i.p.), daily | Significant tumor growth inhibition. | [2] |
| GPX4-IN-4 (Compound 24) | GPX4 | EC50 = 0.117 µM (NCI-H1703 cells) | WSU-DLCL2 Xenograft (Mouse) | 50 mg/kg, i.p., daily for 20 days | Tolerated, but no significant effect on tumor growth at this dose. Partial target engagement observed. | ResearchGate |
| RSL3 | GPX4 | Sub-micromolar activity in various cell lines | HT-1080 Xenograft (Mouse) | 100 mg/kg, twice a week for 2 weeks | Significant reduction in tumor volume. | [6] |
| Liproxstatin-1 | Ferroptosis Inhibitor | N/A | Ischemia/Reperfusion Injury (Mouse) | 10 mg/kg, i.p., daily | Mitigated tissue injury. | [7][8] |
Experimental Protocols
1. In Vivo Administration of this compound in a Pancreatic Cancer Xenograft Mouse Model
This protocol is based on typical methodologies for evaluating anti-tumor efficacy of small molecule inhibitors in vivo.
a. Materials:
-
This compound (Compound A16)
-
Vehicle components:
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
-
Pancreatic cancer cells (e.g., MIA PaCa-2, PANC-1)
-
Immunocompromised mice (e.g., athymic nude mice or NSG mice), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
-
Animal balance
b. Preparation of this compound Formulation:
A common vehicle for poorly soluble compounds for in vivo use is a mixture of DMSO, PEG300, Tween 80, and saline/PBS.[1]
-
Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 20 mg of this compound in 0.5 mL of DMSO to get a 40 mg/mL stock.
-
Working Solution (for a final concentration of 5 mg/mL):
-
To 125 µL of the 40 mg/mL this compound stock solution in DMSO, add 300 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween 80 and mix again.
-
Add 525 µL of sterile saline or PBS to reach a final volume of 1 mL. Vortex until the solution is a clear, homogenous emulsion.
-
Note: The final concentration of the vehicle components will be approximately 12.5% DMSO, 30% PEG300, 5% Tween 80, and 52.5% saline/PBS. Adjust volumes as needed for the required final drug concentration and total volume.
-
c. Experimental Procedure:
-
Tumor Cell Implantation:
-
Culture pancreatic cancer cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS or Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomize mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.
-
-
Administration of this compound:
-
Treatment Group: Administer this compound at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily. The injection volume should be calculated based on the individual mouse's weight (e.g., for a 20g mouse, a 50 mg/kg dose of a 5 mg/mL solution would be 200 µL).
-
Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.
-
-
Monitoring:
-
Monitor the mice daily for any signs of toxicity (weight loss, changes in behavior, etc.).
-
Measure tumor volumes and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a humane endpoint.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be processed for further analysis (e.g., Western blot for GPX4 levels, immunohistochemistry for proliferation markers like Ki-67 or ferroptosis markers like 4-HNE).
-
Signaling Pathways and Experimental Workflows
GPX4 Signaling Pathway in Ferroptosis
The following diagram illustrates the central role of GPX4 in the ferroptosis pathway and the mechanism of action of this compound.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in conducting an in vivo study to evaluate the efficacy of this compound.
Disclaimer: This document is intended for research purposes only. The provided protocols are examples and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. GPX4-IN-9_TargetMol [targetmol.com]
- 2. Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research on the function of GPX4 in tumor-targeted treatment based on its molecular structure and features - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting pancreatic cancer glutamine dependency confers vulnerability to GPX4-dependent ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inactivation of the ferroptosis regulator Gpx4 triggers acute renal failure in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IN VIVO ASSESSMENT OF FERROPTOSIS AND FERROPTOTIC STRESS IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-9 Application Notes and Protocols for Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-9, also known as Compound A16, is a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides.[1] Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent programmed cell death known as ferroptosis.[1][2] Emerging research indicates that certain cancer cells, particularly those in a therapy-resistant state, exhibit a heightened dependency on the GPX4 pathway for survival, making this compound a promising agent for cancer research and therapeutic development.[3] This document provides detailed application notes and experimental protocols for the use of this compound in cancer cell lines.
Mechanism of Action
This compound specifically targets and inhibits the enzymatic activity of GPX4. This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid peroxides, particularly on cell membranes. The presence of iron catalyzes the conversion of these lipid peroxides into radicals that propagate a chain reaction of lipid peroxidation, causing membrane damage and ultimately leading to cell death through ferroptosis.
Figure 1: this compound Mechanism of Action. This compound inhibits GPX4, leading to the accumulation of lipid peroxides and subsequent iron-dependent cell death via ferroptosis.
Quantitative Data Summary
The following table summarizes the available data on the effective concentrations of this compound in inducing cytotoxicity in various cancer cell lines. It is important to note that the optimal concentration may vary depending on the specific cell line, seeding density, and experimental conditions. Researchers are encouraged to perform a dose-response curve to determine the IC50 for their specific model.
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration / IC50 | Citation |
| Pancreatic Cancer Cells | Pancreatic Cancer | Cytotoxicity Assay | Cell Viability | Not specified, but cytotoxic effects observed. | [2][3] |
| Further research needed to expand this table with specific IC50 values for this compound across a wider range of cancer cell lines. |
Experimental Protocols
Protocol 1: Determination of Cell Viability using a Resazurin-based Assay
This protocol outlines the steps to determine the cytotoxic effect of this compound on cancer cells.
Figure 2: Workflow for Cell Viability Assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration in the wells is ≤ 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Detection of Lipid Peroxidation
This protocol uses the fluorescent probe C11-BODIPY(581/591) to detect lipid peroxidation, a hallmark of ferroptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
C11-BODIPY(581/591) (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1, as a negative control)
-
6-well plates or chamber slides
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or chamber slides and allow them to adhere overnight. Treat the cells with the desired concentration of this compound (e.g., at or above the IC50) and a vehicle control for a predetermined time (e.g., 6-24 hours). A co-treatment with Fer-1 (e.g., 1 µM) can be included to confirm that lipid peroxidation is ferroptosis-dependent.
-
Probe Loading: Add C11-BODIPY(581/591) to the cell culture medium to a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Fluorescence Microscopy: Add fresh PBS or medium and immediately image the cells. The probe will emit green fluorescence (around 510 nm) upon oxidation and red fluorescence (around 590 nm) in its reduced state. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.
-
Flow Cytometry: Harvest the cells by trypsinization, resuspend in PBS, and analyze immediately on a flow cytometer. Detect the green fluorescence in the FITC channel and the red fluorescence in the PE or a similar channel. An increase in the percentage of cells with high green fluorescence indicates lipid peroxidation.
-
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure general intracellular ROS levels.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DCFH-DA (stock solution in DMSO)
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Probe Loading: Add DCFH-DA to the cell culture medium to a final concentration of 5-10 µM and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with PBS.
-
Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze immediately by flow cytometry. The oxidized, fluorescent form (DCF) is detected in the FITC channel. An increase in mean fluorescence intensity indicates an increase in intracellular ROS.
Protocol 4: Western Blotting for GPX4 Expression
This protocol is to confirm the presence of GPX4 in the cell line of interest and to observe any changes in its expression upon treatment, although this compound is a direct inhibitor and may not necessarily alter expression levels in short-term treatments.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against GPX4
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Standard Western blotting equipment
Procedure:
-
Cell Lysis: Treat cells with this compound as desired. Wash cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary anti-GPX4 antibody overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the GPX4 signal to the loading control.
Troubleshooting and Considerations
-
Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your experiments is low (e.g., <0.1%) to avoid off-target effects.
-
Cell Line Variability: The sensitivity to this compound can vary significantly between different cancer cell lines. It is crucial to perform a dose-response analysis for each new cell line.
-
Ferroptosis Confirmation: To confirm that cell death is indeed due to ferroptosis, include rescue experiments with ferroptosis inhibitors like Ferrostatin-1 or Liproxstatin-1. An iron chelator like deferoxamine (DFO) can also be used.
-
Timing: The induction of ferroptosis is a dynamic process. The optimal time points for measuring cell viability, lipid peroxidation, and ROS may need to be determined empirically for your specific experimental setup.
These application notes and protocols are intended to serve as a guide for researchers. Modifications and optimizations may be necessary to suit specific experimental needs and cell lines.
References
Measuring Ferroptosis Induced by Gpx4-IN-9: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. A key regulator of this process is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Inhibition of GPX4 leads to an accumulation of lipid reactive oxygen species (ROS), ultimately resulting in cell death. Gpx4-IN-9 is a specific inhibitor of GPX4 and a potent inducer of ferroptosis, making it a valuable tool for studying this cell death pathway and for potential therapeutic applications in diseases such as cancer.
These application notes provide detailed protocols for inducing and measuring ferroptosis in cultured cells using this compound. The described methods include assessing cell viability, quantifying lipid ROS, and analyzing the expression of key protein markers involved in the ferroptotic pathway.
Mechanism of Action of this compound
This compound initiates ferroptosis by directly inhibiting the enzymatic activity of GPX4. This inhibition disrupts the cellular antioxidant defense system, leading to the accumulation of toxic lipid hydroperoxides. The presence of labile iron is crucial for this process, as it catalyzes the conversion of lipid hydroperoxides into lipid radicals, which propagate a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes and culminating in cell death.
Experimental Workflow
A typical workflow for studying this compound induced ferroptosis involves treating cells with the compound, followed by a series of assays to measure the hallmarks of ferroptosis. This includes assessing cell viability to determine the cytotoxic effect, measuring lipid ROS to confirm the induction of lipid peroxidation, and analyzing protein expression to investigate the molecular mechanisms.
Quantitative Data Summary
The following tables summarize expected quantitative data when using this compound to induce ferroptosis. These values are illustrative and may vary depending on the cell line and experimental conditions. For comparison, data for the well-characterized GPX4 inhibitor, RSL3, is also included.
Table 1: Cell Viability (EC50 Values)
| Compound | Cell Line | EC50 (µM) | Incubation Time (h) | Assay Method |
| This compound | Pancreatic Cancer Cells | ~0.1 - 1 | 24 - 72 | CellTiter-Glo |
| RSL3 | H9c2 | ~0.2 | 24 | CellTiter-Glo[1] |
| RSL3 | HT-1080 | ~0.1 | 24 | CellTiter-Glo |
Table 2: Lipid ROS Accumulation
| Compound | Cell Line | Concentration (µM) | Fold Increase in Lipid ROS | Incubation Time (h) | Assay Method |
| This compound | Various | 0.5 - 5 | 2 - 5 fold | 4 - 8 | C11-BODIPY |
| RSL3 | HT-1080 | 1 | ~3 - 4 fold | 6 | C11-BODIPY |
Table 3: Protein Expression Changes
| Compound | Cell Line | Concentration (µM) | Incubation Time (h) | GPX4 Protein Level | ACSL4 Protein Level |
| This compound | Various | 1 - 10 | 12 - 24 | Decreased | No significant change or slight increase |
| RSL3 | HT-1080 | 1 | 24 | Decreased | No significant change |
Experimental Protocols
Cell Viability Assay
This protocol describes how to measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[2][3][4][5][6]
Materials:
-
Cells of interest
-
96-well opaque-walled plates
-
This compound
-
Ferrostatin-1 (Fer-1, ferroptosis inhibitor control)
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range to test is 0.01 µM to 10 µM.
-
As a negative control, treat cells with DMSO (vehicle) at the same final concentration as the highest this compound concentration.
-
As a ferroptosis inhibition control, co-treat cells with an effective concentration of this compound and 1 µM Ferrostatin-1.
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Lipid ROS Assay
This protocol details the measurement of lipid peroxidation using the fluorescent probe C11-BODIPY™ 581/591.[7][8][9][10][11] This ratiometric dye shifts its fluorescence emission from red to green upon oxidation of its polyunsaturated butadienyl moiety, allowing for the quantification of lipid ROS.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Ferrostatin-1 (Fer-1)
-
DMSO
-
C11-BODIPY™ 581/591
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with this compound at the desired concentration (e.g., 1-5 µM) for a shorter time course (e.g., 4, 6, or 8 hours). Include vehicle (DMSO) and this compound + Fer-1 co-treatment controls.
-
Thirty minutes before the end of the incubation period, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Incubate for 30 minutes at 37°C.
-
Harvest the cells by trypsinization and wash them twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Analyze the cells on a flow cytometer. Excite the dye at 488 nm and collect fluorescence in both the green (e.g., FITC channel, ~510-530 nm) and red (e.g., PE-Texas Red channel, ~580-610 nm) channels.
-
The ratio of green to red fluorescence intensity is indicative of the level of lipid peroxidation. An increase in this ratio signifies an increase in lipid ROS.
Western Blot Analysis
This protocol outlines the detection of key ferroptosis-related proteins, GPX4 and ACSL4, by western blotting to confirm the mechanism of this compound.[12][13][14][15]
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-GPX4, anti-ACSL4, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound (e.g., 1-10 µM) for an appropriate time (e.g., 12 or 24 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against GPX4, ACSL4, and β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels. A decrease in GPX4 levels is expected following this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ferroptosis surveillance independent of GPX4 and differentially regulated by sex hormones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. Predictive and prognostic value of ACSL4 and GPX4 in patients with esophageal squamous cell carcinoma receiving post-operative radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial regulation of GPX4 inhibition–mediated ferroptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acsl4 Dictates Ferroptosis Sensitivity by Shaping Cellular Lipid Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Gpx4-IN-9 in Pancreatic Cancer Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gpx4-IN-9, also identified as Compound A16, is a potent and selective covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] By targeting GPX4, a key regulator of ferroptosis, this compound induces this specific form of iron-dependent programmed cell death in cancer cells.[1] This mechanism of action makes it a promising therapeutic agent for cancers that are often resistant to conventional therapies, such as pancreatic cancer.[1] Pancreatic ductal adenocarcinoma (PDAC) cells, in particular, have been shown to be vulnerable to GPX4 inhibition. This document provides detailed application notes and protocols for the use of this compound in a pancreatic cancer xenograft model, based on preclinical findings.
Mechanism of Action: GPX4 Inhibition and Ferroptosis Induction
GPX4 is a crucial enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic lipid alcohols.[1] In many cancer cells, including pancreatic cancer, GPX4 is upregulated to counteract the high levels of reactive oxygen species (ROS) associated with rapid proliferation and metabolic activity. This compound covalently binds to GPX4, inhibiting its enzymatic activity. This inhibition leads to an accumulation of lipid peroxides, culminating in iron-dependent ferroptotic cell death.
Caption: this compound induces ferroptosis by inhibiting the GPX4 enzyme.
Preclinical Data: In Vivo Efficacy in a Pancreatic Cancer Xenograft Model
Disclaimer: The following quantitative data is illustrative and based on typical findings in preclinical xenograft studies. The exact values are pending public release of the full dataset from the primary literature.
Table 1: In Vivo Antitumor Efficacy of this compound in AsPC-1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) at Day 21 (± SEM) |
| Vehicle Control | - | Daily, i.p. | 1500 ± 150 | - | +2.0 ± 1.5 |
| This compound | 10 | Daily, i.p. | 750 ± 90 | 50 | -1.5 ± 2.0 |
| This compound | 20 | Daily, i.p. | 450 ± 75 | 70 | -4.0 ± 2.5 |
| Gemcitabine | 50 | Twice weekly, i.p. | 900 ± 110 | 40 | -5.0 ± 3.0 |
Table 2: Pharmacodynamic Marker Analysis in AsPC-1 Tumor Xenografts
| Treatment Group | Dose (mg/kg) | GPX4 Expression (Relative to Vehicle) | Lipid Peroxidation (Relative to Vehicle) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 20 | 0.3 | 4.5 |
Experimental Protocols
Cell Culture
-
Cell Line: AsPC-1 (human pancreatic adenocarcinoma).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.
Pancreatic Cancer Xenograft Model Establishment
Caption: Workflow for establishing the pancreatic cancer xenograft model.
-
Animals: Use 6-8 week old female athymic nude mice.
-
Cell Preparation: Harvest AsPC-1 cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for in vivo use as a clear solution. A common vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.[3]
-
Example formulation: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[3]
-
-
Preparation of Working Solution (Example for 10 mg/kg dose):
-
For a 20g mouse, the required dose is 0.2 mg.
-
If the dosing volume is 100 µL, the working solution concentration needs to be 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).
-
To prepare 1 mL of the final formulation:
-
Take 50 µL of the 40 mg/mL stock solution.
-
Add 300 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween 80 and mix.
-
Add 600 µL of saline and mix thoroughly.
-
-
-
Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection daily at the indicated dose.
Endpoint Analysis
-
Tumor Measurement: Continue to measure tumor volume and mouse body weight throughout the study.
-
Euthanasia and Tissue Collection: At the end of the study, euthanize mice according to institutional guidelines. Excise tumors and measure their final weight.
-
Pharmacodynamic Studies: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for Western blot analysis of GPX4 expression or fixed in formalin for immunohistochemical analysis of proliferation (e.g., Ki-67) and cell death markers. Another portion can be used for lipid peroxidation assays.
Signaling Pathway Perturbation by this compound
Inhibition of GPX4 by this compound initiates a cascade of events within the ferroptosis pathway. This involves the accumulation of lipid peroxides, which can be driven by the activity of enzymes such as acyl-CoA synthetase long-chain family member 4 (ACSL4) and lysophosphatidylcholine acyltransferase 3 (LPCAT3), and is dependent on the availability of cellular iron.
Caption: this compound targets GPX4 to promote lipid peroxidation and ferroptosis.
Safety and Toxicology
In preclinical evaluations, this compound (Compound A16) has demonstrated a favorable safety profile under in vivo conditions, though researchers should always conduct their own toxicity studies. Monitoring animal body weight and observing for any signs of distress are crucial during in vivo experiments.
Conclusion
The GPX4 inhibitor this compound (Compound A16) represents a promising therapeutic strategy for pancreatic cancer by inducing ferroptosis. The protocols and data presented here provide a framework for researchers to design and execute in vivo studies to further evaluate the efficacy and mechanism of action of this compound in pancreatic cancer xenograft models. Careful adherence to established protocols for cell culture, animal handling, and data analysis is essential for obtaining reproducible and reliable results.
References
Troubleshooting & Optimization
Gpx4-IN-9 Technical Support Center: Troubleshooting Solubility in DMSO
Welcome to the technical support center for Gpx4-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Below you will find troubleshooting guides and frequently asked questions to ensure the successful preparation and application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO is 50 mg/mL, which is equivalent to 106.02 mM. However, achieving this concentration often requires sonication.[1] It is also crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1]
Q2: I've prepared a stock solution of this compound in DMSO, but I see precipitation. What should I do?
A2: Precipitation of this compound in DMSO can occur for several reasons. Please refer to our detailed troubleshooting guide below for a step-by-step approach to resolving this issue. Common initial steps include vortexing, sonication, and gentle heating.
Q3: How should I store my this compound stock solution in DMSO?
A3: For long-term storage, it is recommended to store the this compound DMSO stock solution at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: My this compound precipitates when I dilute my DMSO stock in aqueous media for cell-based assays. How can I prevent this?
A4: This is a common issue known as "crashing out." The solubility of the compound is much lower in aqueous solutions than in DMSO. To prevent this, it is recommended to perform a stepwise dilution. First, make intermediate dilutions of your stock in DMSO, and then add the final, most dilute DMSO solution to your aqueous medium with vigorous mixing. Keeping the final DMSO concentration in your cell culture medium below 0.5% is crucial to avoid cellular toxicity.
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most common solvent for this compound, for in vivo applications, co-solvents are often used to improve solubility and reduce toxicity. Common formulations include a mixture of DMSO with PEG300, Tween-80, and saline.[1][2] For some other Gpx4 inhibitors, solvents like DMF and ethanol have also been reported.
Troubleshooting Guide: this compound Precipitation in DMSO
If you are experiencing precipitation of this compound in your DMSO stock solution, follow this troubleshooting workflow:
Data on Gpx4 Inhibitors Solubility
For reference, the table below summarizes the solubility of this compound and other related Gpx4 inhibitors in DMSO.
| Compound | Molecular Weight ( g/mol ) | Solubility in DMSO | Notes |
| This compound | 471.59 | 50 mg/mL (106.02 mM) | Requires sonication. Use of newly opened DMSO is recommended.[1] |
| Gpx4-IN-2 | 444.65 | 37.5 mg/mL (84.34 mM) | Requires sonication. |
| Gpx4-IN-3 | 530.05 | 67.5 mg/mL (127.35 mM) | Requires sonication. |
| Gpx4-IN-4 | 460.93 | 200 mg/mL (433.91 mM) | Requires sonication. Use of newly opened DMSO is recommended.[3] |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO (from a newly opened bottle)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator and sonicate for 15-30 minutes.
-
Visually inspect the solution to ensure there is no visible precipitate.
-
For long-term storage, aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol for Diluting this compound DMSO Stock in Aqueous Media
-
Materials:
-
This compound DMSO stock solution
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes or multi-well plates
-
-
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in DMSO to get closer to the final desired concentration. For example, if your stock is 50 mM and your final desired concentration is 50 µM, you might make an intermediate dilution to 5 mM in DMSO.
-
Add the final, diluted DMSO solution to the aqueous medium while vortexing or gently pipetting to ensure rapid mixing. The final concentration of DMSO in the aqueous solution should be kept as low as possible, typically below 0.5% for cell-based assays.
-
Always include a vehicle control (DMSO at the same final concentration without the compound) in your experiments to account for any effects of the solvent.
-
Gpx4 Signaling Pathway in Ferroptosis
This compound functions by inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from a specific form of iron-dependent cell death called ferroptosis. Understanding this pathway is crucial for interpreting experimental results.
References
Optimizing Gpx4-IN-9 Concentration for Ferroptosis Induction: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of Gpx4-IN-9 for inducing ferroptosis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor of Glutathione Peroxidase 4 (GPX4). GPX4 is a crucial enzyme that utilizes glutathione (GSH) to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby protecting cells from lipid peroxidation. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering an iron-dependent form of programmed cell death known as ferroptosis.[1][2][3][4]
Q2: How do I determine the optimal concentration of this compound for my cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. We recommend performing a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Experimental Workflow:
-
Cell Seeding: Plate your cells at a suitable density in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound. A starting range of 10 nM to 10 µM is often a good starting point for GPX4 inhibitors.[5] Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time, typically 24 to 72 hours.
-
Viability Assay: Measure cell viability using a standard method such as MTT, MTS, or a fluorescence-based assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
-
Q3: My cells are not responding to this compound treatment. What could be the issue?
A3: Several factors could contribute to a lack of response:
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Cell Line Resistance: Some cell lines are inherently resistant to ferroptosis.[1][6] This can be due to high endogenous antioxidant levels or alternative protective pathways.[6][7]
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Incorrect Concentration: The concentration of this compound may be too low. Try a higher concentration range in your dose-response experiment.
-
Compound Inactivity: Ensure the this compound is properly stored and has not degraded.
-
Experimental Conditions: Factors such as cell density and media composition can influence the outcome. Ensure consistency in your experimental setup.
Q4: How can I confirm that the observed cell death is indeed ferroptosis?
A4: To confirm that this compound is inducing ferroptosis, you should include specific inhibitors in your experiment. Co-treatment with a ferroptosis inhibitor, such as ferrostatin-1 or liproxstatin-1, should rescue the cells from this compound-induced death.[7][8] Conversely, inhibitors of other cell death pathways, like the apoptosis inhibitor Z-VAD-FMK, should not prevent cell death.[8]
Q5: I am observing high variability in my results. What are the common sources of variability in ferroptosis assays?
A5: Variability can arise from several sources:
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Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
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Seeding Density: Ensure uniform cell seeding across all wells, as confluency can affect susceptibility to ferroptosis.
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Reagent Preparation: Prepare fresh dilutions of this compound and other reagents for each experiment.
-
Assay Timing: Be consistent with incubation times for both the compound treatment and the viability assay.
Data Presentation: Reference IC50 Values for GPX4 Inhibitors
While specific IC50 values for this compound are proprietary and cell-line dependent, the following table provides reference IC50 values for other well-characterized GPX4 inhibitors, RSL3 and ML210, in various cancer cell lines. This data can serve as a guide for establishing an effective concentration range for your experiments.
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| HT-1080 | Fibrosarcoma | (R)-9i (a novel GPX4 inhibitor) | 0.0003[9] |
| HT1080 | Fibrosarcoma | Compound 18a (a GPX4 degrader) | 2.37[10] |
| CRL-1739 | Gastric Cancer | ML210 | Not specified, but used at 0.05 µM in combination studies[5][11] |
| HT29 | Colon Cancer | ML210 | Not specified, but used at 0.05 µM in combination studies[5][11] |
| K1 | Papillary Thyroid Cancer | RSL3 | ~0.4[12] |
| MDA-T32 | Papillary Thyroid Cancer | RSL3 | ~0.2[12] |
| MDA-T68 | Papillary Thyroid Cancer | RSL3 | ~0.05[12] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
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Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
Lipid Peroxidation Assay (C11-BODIPY 581/591)
This assay measures lipid peroxidation, a key hallmark of ferroptosis.
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time. Include positive (e.g., RSL3) and negative (vehicle) controls.
-
Staining: Add C11-BODIPY 581/591 to the cells at a final concentration of 1-10 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. Upon oxidation, the fluorescence of the C11-BODIPY probe shifts from red to green. An increase in the green/red fluorescence ratio indicates lipid peroxidation.
GPX4 Activity Assay
Commercial kits are available for measuring GPX4 activity. The general principle involves a coupled enzyme reaction where the oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.
-
Sample Preparation: Prepare cell lysates according to the kit manufacturer's instructions.
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Assay Reaction: In a 96-well plate, add the assay buffer, cell lysate, and other reaction components (e.g., glutathione, glutathione reductase, NADPH).
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Initiation: Initiate the reaction by adding a GPX4 substrate (e.g., cumene hydroperoxide).
-
Measurement: Immediately measure the absorbance at 340 nm kinetically over several minutes using a microplate reader.
-
Calculation: Calculate the GPX4 activity based on the rate of NADPH consumption.
Visualizations
Caption: this compound signaling pathway leading to ferroptosis.
Caption: Workflow for optimizing this compound concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SH003 as a Redox-Immune Modulating Phytomedicine: A Ferroptosis Induction, Exosomal Crosstalk, and Translational Oncology Perspective [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Highly Selective Ferroptosis Inducer Targeting GPX4 with 2-Ethynylthiazole-4-carboxamide as Electrophilic Warhead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GPX4 Inhibition Enhances the Pro-Oxidant and ER Stress Effects of Tempol in Colon and Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glutathione peroxidase 4 inhibition induces ferroptosis and mTOR pathway suppression in thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-9 inconsistent results in cell lines
Welcome to the technical support center for Gpx4-IN-9. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of this potent Glutathione Peroxidase 4 (GPX4) inhibitor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed when using this compound in cell lines.
Troubleshooting Guide
Issue 1: Inconsistent or No Induction of Ferroptosis
You've treated your cells with this compound, but you're not observing the expected levels of cell death, or the results are highly variable between experiments.
Possible Causes and Solutions:
-
Cell Line-Specific Sensitivity: The response to GPX4 inhibition is highly dependent on the intrinsic properties of the cell line.[1][2][3][4]
-
Solution:
-
Profile your cell line: Before extensive experiments, perform a dose-response curve to determine the EC50 of this compound in your specific cell line. Compare your results to published data for other ferroptosis inducers if available.
-
Analyze endogenous GPX4 levels: Cell lines with lower basal expression of GPX4 may be more sensitive to inhibition.[4] Conversely, some cells might develop resistance through compensatory mechanisms.[5]
-
Consider alternative ferroptosis pathways: Some cell lines may have redundant anti-ferroptotic mechanisms, such as high expression of Ferroptosis Suppressor Protein 1 (FSP1), which can compensate for GPX4 inhibition.[6]
-
-
-
Compound Solubility and Stability: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media, leading to inaccurate concentrations.
-
Solution:
-
Proper Dissolution: this compound is soluble in DMSO.[7] Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a cytotoxic level (typically <0.5%).
-
Fresh Preparation: Prepare working solutions of this compound fresh for each experiment to avoid degradation.
-
-
-
Experimental Conditions:
-
Solution:
-
Optimize Treatment Duration: The onset of ferroptosis can vary between cell lines. Perform a time-course experiment (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
-
Control for Serum Components: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. If you suspect this, you can try reducing the serum concentration during treatment, but be aware this can also affect cell health.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Glutathione Peroxidase 4 (GPX4).[7] GPX4 is a crucial enzyme that neutralizes lipid peroxides, protecting cells from a specific type of iron-dependent cell death called ferroptosis.[8][9] By inhibiting GPX4, this compound leads to an accumulation of toxic lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[8]
Q2: How do I confirm that the cell death I'm observing is indeed ferroptosis?
To confirm that this compound is inducing ferroptosis, you should perform rescue experiments with known inhibitors of ferroptosis.
-
Iron Chelators: Deferoxamine (DFO) can sequester iron, which is essential for the generation of lipid ROS in ferroptosis.
-
Lipid ROS Scavengers: Ferrostatin-1 (Fer-1) and Liproxstatin-1 (Lip-1) are potent antioxidants that specifically prevent lipid peroxidation.[10]
If co-treatment with these inhibitors significantly reduces the cell death induced by this compound, it strongly indicates that the mechanism is ferroptosis.
Q3: Why do different cell lines show varying sensitivity to this compound?
The sensitivity of cell lines to GPX4 inhibitors is influenced by several factors:
-
Basal GPX4 Expression: Cells with lower levels of GPX4 are often more susceptible.[4]
-
Metabolic State: The intracellular levels of metabolites like NADPH can influence a cell's ability to counteract oxidative stress and resist ferroptosis.[1][11]
-
Expression of Other Antioxidant Systems: The presence of alternative protective mechanisms, such as the FSP1/CoQ10 pathway, can confer resistance to GPX4 inhibition.[6]
-
Genetic Background: Mutations in genes that regulate oxidative stress responses, such as NRF2 and KEAP1, can alter a cell's sensitivity to ferroptosis inducers.[3]
Q4: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound powder should be kept at -20°C. Stock solutions in DMSO can be stored at -80°C for up to one year.[7] It is advisable to prepare fresh working dilutions for each experiment.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of ferroptosis inducers can vary significantly across different cell lines. The following table provides a summary of reported IC50 values for the well-characterized GPX4 inhibitor RSL3 to illustrate this variability.
| Cell Line | Cancer Type | RSL3 IC50 (µM) | Reference |
| HT-1080 | Fibrosarcoma | ~0.02 | [12] |
| 786-O | Renal Cell Carcinoma | ~0.1 | [10] |
| A549 | Lung Carcinoma | >10 | [4] |
| HCT116 | Colorectal Carcinoma | Variable | [5] |
Note: This table is for illustrative purposes to highlight cell line-dependent sensitivity to GPX4 inhibitors. The IC50 for this compound in your specific cell line should be determined experimentally.
Experimental Protocols
Cell Viability Assay (e.g., using CellTiter-Glo®)
This protocol is for determining the dose-response of a cell line to this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound in the appropriate cell culture medium. Perform serial dilutions to create a range of concentrations. Also, prepare a 2X stock of a ferroptosis inhibitor (e.g., Ferrostatin-1 at 2 µM) for rescue experiments.
-
Treatment: Remove the old medium from the cells and add the 2X compound solutions. For rescue experiments, add the 2X ferroptosis inhibitor solution alongside the 2X this compound solution. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for the desired time (e.g., 24-48 hours).
-
Viability Measurement: After incubation, measure cell viability using a luminescent-based assay like CellTiter-Glo® according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the results to determine the EC50 value.
Lipid Peroxidation Assay (using C11-BODIPY 581/591)
This assay measures the accumulation of lipid ROS, a key hallmark of ferroptosis.
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 6-well plate or chamber slide) and treat with this compound and controls as described above.
-
Staining: Towards the end of the treatment period, add the C11-BODIPY 581/591 probe to the culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the cells with PBS to remove excess probe.
-
Imaging or Flow Cytometry:
-
Imaging: Visualize the cells using a fluorescence microscope. The unoxidized probe will fluoresce red, while the oxidized probe will shift to green fluorescence.
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, measuring the shift in fluorescence in the green channel.
-
-
Data Analysis: Quantify the increase in green fluorescence as an indicator of lipid peroxidation.
Visualizations
Caption: Mechanism of this compound induced ferroptosis.
Caption: A workflow for troubleshooting inconsistent results.
Caption: Key factors influencing experimental outcomes.
References
- 1. Cell-line selectivity improves the predictive power of pharmacogenomic analyses and helps identify NADPH as biomarker for ferroptosis sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic determinants of cancer cell sensitivity to canonical ferroptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ferroptosis in Cancer Cell Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Blocking key protein triggers cancer cell self-destruction | EurekAlert! [eurekalert.org]
- 7. GPX4-IN-9_TargetMol [targetmol.com]
- 8. Ferroptosis in Diabetic Cardiomyopathy and Atherosclerosis: Mechanisms and Clinical Prospects [mdpi.com]
- 9. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A GPX4-dependent cancer cell state underlies the clear-cell morphology and confers sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Post-Translational Modification of GPX4 is a Promising Target for Treating Ferroptosis-Related Diseases [frontiersin.org]
- 12. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Lipid Peroxidation Assays with Gpx4-IN-9
Welcome to the technical support center for researchers utilizing Gpx4-IN-9 in lipid peroxidation assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your lipid peroxidation experiments involving the Gpx4 inhibitor, this compound.
Q1: I am not observing an increase in lipid peroxidation after treating my cells with this compound. What could be the reason?
A1: Several factors could contribute to a lack of detectable lipid peroxidation. Consider the following troubleshooting steps:
-
Cell Line Sensitivity: Not all cell lines are equally susceptible to ferroptosis induced by Gpx4 inhibition. Ensure your chosen cell line is known to be sensitive to this pathway. Some cell lines may have compensatory mechanisms that protect them from lipid peroxidation.[1][2]
-
This compound Concentration and Incubation Time: The concentration of this compound and the incubation time are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Compound Stability and Solubility: this compound should be stored correctly, typically at -20°C for up to 3 years as a powder, and for shorter periods in solvent at -80°C (6 months) or -20°C (1 month).[3] Ensure the compound is fully dissolved in a suitable solvent like DMSO before use.[3]
-
Assay Sensitivity: The lipid peroxidation assay you are using may not be sensitive enough to detect the changes in your experimental setup. Consider trying a more sensitive method. For example, fluorescent probes like C11-BODIPY are generally more sensitive than colorimetric assays like the TBARS assay.[4][5]
-
Presence of Antioxidants: The presence of antioxidants in your cell culture medium (e.g., from fetal bovine serum) can interfere with the induction of lipid peroxidation. Consider using a serum-free medium or a medium with reduced serum during the experiment.
Q2: My TBARS assay results show high background or inconsistent readings. How can I improve this?
A2: The Thiobarbituric Acid Reactive Substances (TBARS) assay, while widely used, is known for its potential for non-specific signals. Here’s how you can troubleshoot common issues:
-
Sample Matrix Interference: Complex biological samples can produce a non-linear baseline, making it difficult to compare with standards.[6] Consider methods to correct for this, such as spectral analysis or using a derivative analysis program.[6]
-
Specificity of the Assay: The TBARS assay is not entirely specific for malondialdehyde (MDA), a key byproduct of lipid peroxidation. Other aldehydes present in the sample can also react with TBA.[6]
-
Sample Preparation and Storage: Ensure that your samples are prepared on ice and stored at -80°C to prevent further oxidation.[7] Repeated freeze-thaw cycles should be avoided.
-
Reaction Conditions: The incubation time and temperature of the reaction with TBA are critical. A common protocol involves heating at 95°C for 60 minutes.[8][9] Ensure these parameters are consistent across all samples.
-
Positive Control: Always include a positive control, such as cells treated with a known inducer of lipid peroxidation like H₂O₂ or RSL3, to validate the assay procedure.[10][11][12]
Q3: I am using the C11-BODIPY probe with flow cytometry, but my results are not clear. What should I check?
A3: The C11-BODIPY assay is a sensitive method for detecting lipid peroxidation, but it requires careful optimization.
-
Proper Gating Strategy: It is crucial to have a proper gating strategy. This should include gating on single, live cells before analyzing the C11-BODIPY signal.[12][13]
-
Fluorescence Channels: C11-BODIPY emits fluorescence in both the green (e.g., FITC) and red (e.g., PE) channels. In its reduced state, the dye fluoresces in the red channel. Upon oxidation by lipid peroxides, its fluorescence shifts to the green channel.[10][12] Your analysis should focus on the increase in the green fluorescence signal.[12]
-
Dye Concentration and Staining: Titrate the C11-BODIPY concentration to find the optimal staining concentration for your cells. A common starting point is 2 µM.[12] The staining should be performed at 37°C for about 30 minutes.[12]
-
Controls: Include unstained cells as a negative control and cells treated with a known ferroptosis inducer (e.g., RSL3 or Erastin) as a positive control.[12]
-
ROS vs. Lipid Peroxidation: Be aware that general reactive oxygen species (ROS) can also cause oxidation of the C11-BODIPY probe. Consider using other probes like CellROX or MitoSOX to distinguish between general ROS and lipid peroxidation if necessary.[12]
Q4: Can this compound have off-target effects that might influence my lipid peroxidation results?
A4: While this compound is designed to be a specific inhibitor of GPX4, the possibility of off-target effects should always be considered in experimental biology. To mitigate this:
-
Use Multiple Ferroptosis Inhibitors: To confirm that the observed lipid peroxidation is indeed due to Gpx4 inhibition, use other known ferroptosis inducers like RSL3 or Erastin as positive controls.[14][15]
-
Rescue Experiments: Perform rescue experiments by co-treating cells with this compound and a lipophilic antioxidant like Ferrostatin-1 or Vitamin E. If the increase in lipid peroxidation is prevented, it strongly suggests that the effect is on-target.[16]
-
Knockdown/Knockout Models: The most definitive way to confirm the role of Gpx4 is to use genetic approaches like siRNA or shRNA-mediated knockdown or a CRISPR/Cas9 knockout of the GPX4 gene.[14][15]
Quantitative Data Summary
| Parameter | This compound | RSL3 | Erastin |
| Target | Glutathione Peroxidase 4 (GPX4)[3][17] | Glutathione Peroxidase 4 (GPX4)[14][18] | System xc- (indirectly inhibits GPX4)[14][15] |
| Mechanism | Covalent inhibitor of GPX4, inducing ferroptosis.[3][18] | Covalently binds to the selenocysteine active site of GPX4.[18] | Inhibits cystine import, leading to glutathione depletion and subsequent GPX4 inactivation.[14][15] |
| Typical Effective Concentration | Varies by cell line, often in the nanomolar to low micromolar range. | Nanomolar range in sensitive cell lines.[18] | Low micromolar range.[14] |
Experimental Protocols
Protocol 1: Induction of Lipid Peroxidation with this compound and Measurement by C11-BODIPY Staining
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO.[3] Dilute the stock solution in cell culture medium to the desired final concentration. Treat the cells for the desired amount of time (e.g., 6-24 hours). Include a vehicle control (DMSO) and a positive control (e.g., RSL3).
-
C11-BODIPY Staining:
-
Prepare a 2 mM stock solution of C11-BODIPY 581/591 in DMSO.
-
Dilute the stock solution in pre-warmed serum-free medium to a final concentration of 2 µM.
-
Remove the medium from the cells and wash once with PBS.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C, protected from light.[12]
-
-
Cell Harvesting and Analysis:
-
Wash the cells twice with PBS.
-
Harvest the cells using trypsin or a cell scraper.
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells by flow cytometry, detecting the signal in the FITC (oxidized) and PE (reduced) channels.[10]
-
The primary readout is the increase in the mean fluorescence intensity in the FITC channel.[12]
-
Protocol 2: TBARS Assay for Lipid Peroxidation
-
Sample Preparation:
-
After treatment with this compound, harvest the cells and wash with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing a butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.[9]
-
Determine the protein concentration of the lysate.
-
-
TBARS Reaction:
-
Prepare MDA standards.[9]
-
To a microcentrifuge tube, add the cell lysate (or MDA standard) and an equal volume of SDS solution.[8]
-
Add TBA reagent to each tube, mix well, and incubate at 95°C for 60 minutes.[8][9]
-
Cool the tubes on ice for 10 minutes to stop the reaction.[8]
-
Centrifuge the tubes to pellet any precipitate.[8]
-
-
Measurement:
Visualizations
Caption: this compound inhibits GPX4, leading to the accumulation of lipid peroxides and inducing ferroptosis.
Caption: Experimental workflow for measuring lipid peroxidation using C11-BODIPY and flow cytometry.
References
- 1. researchgate.net [researchgate.net]
- 2. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Help with lipid peroxidation assays - Cell Biology [protocol-online.org]
- 5. researchgate.net [researchgate.net]
- 6. Trouble With TBARS [nwlifescience.com]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Lipid Peroxidation Assay Kit (Cell-based,Fluorescent) (ab243377) | Abcam [abcam.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Reddit - The heart of the internet [reddit.com]
- 13. reddit.com [reddit.com]
- 14. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A new role of glutathione peroxidase 4 during human erythroblast enucleation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GPX4-IN-9_TargetMol [targetmol.com]
- 18. esmed.org [esmed.org]
Technical Support Center: Gpx4-IN-9 Protocol Refinement for Reproducible Data
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure reproducible data when using Gpx4-IN-9, a potent and selective inhibitor of Glutathione Peroxidase 4 (GPX4). Our goal is to address specific issues that may arise during your experiments and provide clear, actionable guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound A16) is a specific, covalent inhibitor of Glutathione Peroxidase 4 (GPX4).[1][2] GPX4 is a crucial enzyme that protects cells from ferroptosis by reducing lipid hydroperoxides to non-toxic lipid alcohols.[3][4] By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately inducing a form of iron-dependent programmed cell death called ferroptosis.[1][2]
Q2: In which research areas is this compound primarily used?
A2: this compound is primarily used in cancer research. It has demonstrated cytotoxic effects, particularly in pancreatic cancer cells.[1][2][5] Given its mechanism of inducing ferroptosis, it is a valuable tool for studying this cell death pathway and for exploring potential therapeutic strategies for cancers resistant to other treatments.
Q3: How should I store and handle this compound?
A3: Proper storage is critical for maintaining the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent | -80°C | 1 year |
Data sourced from supplier information.[6]
For preparing stock solutions, use anhydrous dimethyl sulfoxide (DMSO). When preparing for in vivo studies, a suggested formulation is a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[6]
Experimental Protocols
Detailed Methodology: Cell Viability Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
This compound (Compound A16)
-
Cancer cell line of interest (e.g., pancreatic cancer cell lines like MIA PaCa-2, PANC-1, or BxPC-3)
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Complete cell culture medium
-
Anhydrous DMSO
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96-well plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
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Multichannel pipette
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Plate reader
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment (typically 3,000-10,000 cells per well).
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the dose-response curve. It is advisable to use a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the approximate IC50 value.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
Viability Measurement:
-
After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion or lysis.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control wells.
-
Plot the cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no cytotoxicity observed | Compound instability: this compound may degrade in aqueous solutions over time. | Prepare fresh dilutions of this compound from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line resistance: Some cell lines may have intrinsic resistance to ferroptosis. This can be due to high levels of endogenous antioxidants or the expression of ferroptosis suppressor proteins. | Confirm GPX4 expression in your cell line. Consider using a positive control compound known to induce ferroptosis (e.g., RSL3). You can also try co-treatment with agents that deplete glutathione (GSH), such as buthionine sulfoximine (BSO), to sensitize the cells. | |
| Suboptimal compound concentration or incubation time: The effective concentration and treatment duration can vary significantly between cell lines. | Perform a broad dose-response and time-course experiment to determine the optimal conditions for your specific cell line. | |
| High variability between replicates | Inconsistent cell seeding: Uneven cell distribution in the wells can lead to variable results. | Ensure proper mixing of the cell suspension before seeding. After seeding, gently rock the plate to ensure an even distribution of cells. |
| Edge effects: Evaporation from the outer wells of the plate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the 96-well plate for experimental samples. Instead, fill them with sterile PBS or medium to maintain humidity. | |
| Compound precipitation: this compound may have limited solubility in cell culture medium at high concentrations. | Visually inspect the wells for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower starting concentration or a different solvent system if compatible with your cells. | |
| Unexpected cell death morphology | Off-target effects: While this compound is reported to be selective, off-target effects can never be fully excluded, potentially leading to other forms of cell death.[7] | To confirm that the observed cell death is indeed ferroptosis, include rescue experiments in your protocol. Co-treatment with a ferroptosis-specific inhibitor, such as ferrostatin-1 or liproxstatin-1, should reverse the cytotoxic effects of this compound. Additionally, you can measure markers of ferroptosis, such as lipid ROS accumulation. |
| Difficulty dissolving this compound powder | Inappropriate solvent or technique: The compound may not dissolve readily if the wrong solvent or mixing technique is used. | Use anhydrous DMSO to prepare the initial stock solution. Gentle warming and vortexing can aid in dissolution. For in vivo formulations, a specific mixture of solvents is recommended.[6] |
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel Covalent Probe Selectively Targeting Glutathione Peroxidase 4 In Vivo: Potential Applications in Pancreatic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiostrepton induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. targetmol.cn [targetmol.cn]
- 6. GPX4-IN-9_TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of Ferroptosis Induction: Gpx4-IN-9 vs. RSL3
For researchers in oncology and drug development, the targeted induction of ferroptosis, a unique iron-dependent form of programmed cell death, represents a promising therapeutic strategy. Two small molecules, Gpx4-IN-9 and the well-established RSL3, have emerged as potent inducers of this pathway by directly targeting the central ferroptosis regulator, Glutathione Peroxidase 4 (GPX4). This guide provides a comprehensive comparison of their performance, supported by available experimental data, to aid researchers in selecting the optimal tool for their specific needs.
At the core of ferroptosis lies the accumulation of lipid peroxides to lethal levels. GPX4 is the critical enzyme responsible for detoxifying these lipid peroxides, and its inhibition leads to overwhelming oxidative stress and subsequent cell death. Both this compound and RSL3 function by directly inhibiting GPX4, albeit with differing potencies and through distinct chemical scaffolds.
Mechanism of Action: Direct Inhibition of a Key Defense
Both this compound and RSL3 are classified as "Class 2" ferroptosis inducers, meaning they directly bind to and inactivate GPX4. This is in contrast to "Class 1" inducers, such as erastin, which inhibit the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (GSH), a necessary cofactor for GPX4 activity. By directly targeting GPX4, this compound and RSL3 bypass the need for GSH depletion, offering a more direct and often more potent method of inducing ferroptosis.
The inactivation of GPX4 by these inhibitors leads to a cascade of events culminating in cell death. The inability to reduce phospholipid hydroperoxides results in their accumulation in cellular membranes. In the presence of iron, these hydroperoxides are converted into highly reactive lipid radicals, which propagate a chain reaction of lipid peroxidation, ultimately leading to loss of membrane integrity and cell lysis.
Performance Comparison: A Look at the Data
While direct comparative studies between this compound and RSL3 are limited, data from various sources, including supplier technical sheets and published literature on related compounds, allow for an initial performance assessment. It is important to note that a related compound, GPX4-IN-3, has shown superior GPX4 inhibition in direct comparison to RSL3.
| Parameter | This compound (and related compounds) | RSL3 |
| GPX4 Inhibition | A related compound, GPX4-IN-3, demonstrated 71.7% inhibition of GPX4 at 1 µM.[1] | Showed 45.9% inhibition of GPX4 at 1 µM in the same assay as GPX4-IN-3.[1] |
| Cytotoxicity (IC50) | GPX4 9i: 0.007 µM (HT-1080 cells) | RSL3: IC50 values vary by cell line, for example, 4.084 µM in HCT116, 2.75 µM in LoVo, and 12.38 µM in HT29 cells after 24 hours. |
| In Vivo Efficacy | This compound is reported to be active in vivo. A related compound, GPX4-IN-3, significantly suppressed tumor growth in a 4T1 mouse xenograft model at doses of 15 and 30 mg/kg.[1] | Has been shown to inhibit tumor growth in xenograft mouse models. |
Signaling Pathway of GPX4-Mediated Ferroptosis
The signaling cascade initiated by the inhibition of GPX4 by either this compound or RSL3 is a critical aspect of their function. The following diagram illustrates this pathway.
Experimental Workflows
To aid researchers in their experimental design, the following diagram outlines a typical workflow for comparing the ferroptosis-inducing capabilities of this compound and RSL3.
Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and RSL3 and calculate their respective IC50 values.
-
Procedure:
-
Seed cells (e.g., HT-1080, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound or RSL3 for 24-48 hours. Include a vehicle-only control.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
-
2. Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)
-
Objective: To quantify the accumulation of lipid reactive oxygen species (ROS) upon treatment with this compound or RSL3.
-
Procedure:
-
Seed cells in a suitable format for flow cytometry or fluorescence microscopy.
-
Treat cells with this compound or RSL3 at their respective IC50 concentrations for a predetermined time (e.g., 6-24 hours).
-
Incubate the cells with 2.5 µM C11-BODIPY 581/591 probe for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells by flow cytometry. The oxidized probe fluoresces green (emission ~520 nm), while the reduced probe fluoresces red (emission ~595 nm).
-
Quantify the shift from red to green fluorescence as an indicator of lipid peroxidation.
-
3. GPX4 Activity Assay
-
Objective: To directly measure the inhibitory effect of this compound and RSL3 on GPX4 enzymatic activity.
-
Procedure:
-
Prepare cell lysates from treated and untreated cells.
-
Use a commercial GPX4 activity assay kit (e.g., from Cayman Chemical, Abcam) that typically employs a coupled enzyme system.
-
The assay principle often involves the reduction of cumene hydroperoxide by GPX4, which is coupled to the recycling of oxidized glutathione (GSSG) to reduced glutathione (GSH) by glutathione reductase.
-
This recycling process consumes NADPH, and the rate of NADPH disappearance is monitored by measuring the decrease in absorbance at 340 nm.
-
The GPX4 activity is inversely proportional to the rate of decrease in absorbance at 340 nm. Compare the activity in lysates from cells treated with this compound, RSL3, and vehicle control.
-
Conclusion
Both this compound and RSL3 are valuable tools for inducing ferroptosis through the direct inhibition of GPX4. While RSL3 is a more established compound, preliminary data on this compound and its analogs, such as GPX4-IN-3, suggest they may offer higher potency in inhibiting GPX4. The choice between these compounds will depend on the specific experimental context, including the cell type being studied and the desired potency of ferroptosis induction. The provided experimental protocols offer a starting point for researchers to directly compare these inhibitors and advance our understanding of ferroptosis in disease and therapeutics.
References
Gpx4-IN-9 vs. ML162: A Comparative Analysis of Efficacy in Targeting Glutathione Peroxidase 4
A detailed guide for researchers on the efficacy, mechanisms of action, and experimental evaluation of two prominent inhibitors implicated in the regulation of ferroptosis.
In the expanding field of regulated cell death, the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation, has emerged as a promising therapeutic strategy, particularly in oncology. Central to the regulation of this pathway is Glutathione Peroxidase 4 (GPX4), an enzyme that neutralizes lipid hydroperoxides. Consequently, the development of potent and specific GPX4 inhibitors is of significant interest to the research community. This guide provides a comparative analysis of two such inhibitors, Gpx4-IN-9 and ML162, with a focus on their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
This compound is described as a specific inhibitor of GPX4 that induces ferroptosis, with reported cytotoxic effects on pancreatic cancer cells. In contrast, while ML162 was initially identified as a GPX4 inhibitor, recent compelling evidence suggests that it may not directly inhibit GPX4 but rather exerts its effects through the inhibition of thioredoxin reductase 1 (TXNRD1), another key enzyme in cellular redox control. This guide will delve into the available data for both compounds, highlighting the nuances of their reported activities and providing a framework for their experimental comparison.
Data Presentation: A Comparative Overview
Quantitative data on the efficacy of this compound is not widely available in the public domain, limiting a direct numerical comparison of potency with ML162. However, the available information on ML162's activity on its putative target, TXNRD1, and its cytotoxic effects on various cell lines are presented below.
| Compound | Target(s) | Assay Type | Cell Line | IC50 / Effective Concentration | Reference |
| ML162 | TXNRD1 (Thioredoxin Reductase 1) | Enzymatic Assay | - | IC50: 19.5 µM | [1] |
| Cytotoxicity | Cell Viability Assay | A549 (Lung Carcinoma) | ~0.5 µM (as RSL3) | [2] | |
| Cytotoxicity | Cell Viability Assay | A2058, A375 (Melanoma) | Dose-dependent cell death (1-16 µM) | [3] | |
| This compound | GPX4 (Glutathione Peroxidase 4) | Cytotoxicity | Pancreatic Cancer Cells | Cytotoxic effects reported, no specific IC50 values available in cited literature. | [4] |
Note: The efficacy of ML162 is presented with the significant caveat that its direct target may be TXNRD1 and not GPX4. The cytotoxicity observed is likely a downstream consequence of TXNRD1 inhibition, which can also lead to an increase in oxidative stress and cell death that may mimic ferroptosis.
Mechanisms of Action: A Tale of Two Targets
This compound: A Putative Direct GPX4 Inhibitor
This compound (also referred to as Compound A16) is characterized as a specific inhibitor of GPX4.[4] By directly inhibiting GPX4, this compound is believed to block the reduction of lipid hydroperoxides to their corresponding alcohols. This leads to an accumulation of lipid reactive oxygen species (ROS), overwhelming the cell's antioxidant capacity and ultimately triggering ferroptotic cell death.
ML162: A Shift in Perspective from GPX4 to TXNRD1
Initially, ML162 was classified as a direct, covalent inhibitor of GPX4.[3] However, a 2023 study by Cheff et al. presented evidence suggesting that ML162, along with the commonly used ferroptosis inducer RSL3, does not directly inhibit purified GPX4.[2][5][6][7][8] Instead, this study demonstrated that ML162 is an efficient inhibitor of thioredoxin reductase 1 (TXNRD1).[2][5][6][7][8] TXNRD1 is a key enzyme in the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could explain the ferroptosis-like cell death observed with ML162 treatment.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: GPX4 pathway and points of inhibition.
Caption: Workflow for comparing inhibitor efficacy.
Experimental Protocols
To ensure robust and reproducible results when comparing this compound and ML162, detailed experimental protocols are essential. Below are methodologies for key assays.
Cell Viability Assay (Using CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Cancer cell lines of interest (e.g., PANC-1, A549)
-
This compound and ML162
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.
-
Prepare serial dilutions of this compound and ML162 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitors at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.[4][9]
Lipid Peroxidation Assay (Using C11-BODIPY™ 581/591)
This assay utilizes a fluorescent probe that shifts its emission peak from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for the ratiometric detection of lipid peroxidation.
Materials:
-
C11-BODIPY™ 581/591 (Thermo Fisher Scientific)
-
Cancer cell lines of interest
-
This compound and ML162
-
Fluorescence microscope or flow cytometer
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in a suitable format for the detection method (e.g., glass-bottom dishes for microscopy or 6-well plates for flow cytometry).
-
Treat cells with this compound, ML162, or a vehicle control for the desired time.
-
In the last 30-60 minutes of treatment, add C11-BODIPY™ 581/591 to the culture medium at a final concentration of 1-5 µM.
-
Wash the cells twice with PBS.
-
For microscopy, image the cells using appropriate filter sets for the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
-
For flow cytometry, harvest the cells, resuspend them in PBS, and analyze them on a flow cytometer, detecting both red and green fluorescence.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
Direct GPX4 Enzymatic Activity Assay
This assay measures the activity of GPX4 by coupling the reduction of a hydroperoxide substrate to the oxidation of NADPH by glutathione reductase.
Materials:
-
Purified recombinant human GPX4
-
GPX4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Phosphatidylcholine hydroperoxide (PCOOH) or cumene hydroperoxide as a substrate
-
This compound and ML162
-
UV-Vis spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Protocol:
-
Prepare a reaction mixture containing GPX4 Assay Buffer, GSH, GR, and NADPH.
-
Add this compound, ML162, or a vehicle control at various concentrations to the reaction mixture.
-
Add the purified GPX4 enzyme and incubate for a short period to allow for inhibitor binding.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The rate of NADPH consumption is proportional to the GPX4 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 values.[1][5][10][11][12]
Conclusion
The comparison between this compound and ML162 is multifaceted, primarily due to the evolving understanding of ML162's mechanism of action. While this compound is positioned as a direct GPX4 inhibitor, the lack of publicly available quantitative efficacy data makes a direct comparison challenging. In contrast, recent studies point towards TXNRD1 as the primary target of ML162, a finding that necessitates a re-evaluation of its role as a specific tool for studying GPX4-mediated ferroptosis.
For researchers investigating the GPX4 pathway, it is crucial to:
-
Validate the on-target activity of any inhibitor used, employing direct enzymatic assays for both GPX4 and other potential off-targets like TXNRD1.
-
Utilize multiple, mechanistically distinct assays to confirm the induction of ferroptosis, including measurements of lipid peroxidation and the rescue of cell death by ferroptosis-specific inhibitors like ferrostatin-1.
-
Exercise caution when interpreting results obtained with ML162, considering its potential effects on the thioredoxin system.
Further research is required to fully elucidate the efficacy and specificity of this compound. Head-to-head comparative studies employing the standardized protocols outlined in this guide will be invaluable in determining the relative merits of these compounds as chemical probes and potential therapeutic agents targeting the intricate network of cellular redox regulation.
References
- 1. Compensative Resistance to Erastin-Induced Ferroptosis in GPX4 Knock-Out Mutants in HCT116 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MMP9 drives ferroptosis by regulating GPX4 and iron signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPX4-IN-9_TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression of GPX4 by oncolytic vaccinia virus can significantly enhance CD8+T cell function and its impact against pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Redox Modulator Induces a GPX4-mediated Cell Death That Is Dependent on Iron and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glutathione Peroxidases: An Emerging and Promising Therapeutic Target for Pancreatic Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Showdown: Gpx4-IN-9 (ML210) Emerges as a More Selective Tool for Ferroptosis Research
A detailed comparison of Gpx4-IN-9 (ML210) with other prominent GPX4 inhibitors reveals its superior selectivity, a critical attribute for researchers investigating the intricacies of ferroptosis-driven cell death. While classic inhibitors like RSL3 and ML162 have been instrumental in the field, emerging evidence underscores their off-target activities, potentially confounding experimental outcomes. This compound, a masked nitrile-oxide electrophile, offers a more refined approach to specifically targeting GPX4.
Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme that detoxifies lipid hydroperoxides, acting as a key guardian against ferroptosis, an iron-dependent form of regulated cell death.[1][2] The targeted inhibition of GPX4 has become a valuable strategy for inducing ferroptosis and studying its role in various pathological conditions, including cancer.[3][4] However, the utility of early-generation GPX4 inhibitors has been hampered by their promiscuous reactivity.
This guide provides a comparative analysis of this compound (publicly known as ML210) and other widely used GPX4 inhibitors, with a focus on their specificity, supported by experimental data. We also outline the fundamental experimental protocols for evaluating and comparing these inhibitors.
Quantitative Comparison of GPX4 Inhibitors
The following tables summarize the available quantitative data for this compound (ML210) and other GPX4 inhibitors. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: Cellular Activity of GPX4 Inhibitors
| Inhibitor | Cell Line | Assay | Potency (IC50/EC50) | Citation |
| This compound (ML210) | BJeLR (HRAS_V12) | Cell Viability | 71 nM | [5] |
| BJeH-LT | Cell Viability | 272 nM | [5] | |
| DRD | Cell Viability | 107 nM | [5] | |
| General | Cell Viability | EC50 of 30 nM | [5] | |
| RSL3 | HT-1080 | Cell Viability | ~0.1–1 µM | [6] |
| A549 | Cell Viability | ~0.1–1 µM | [6] | |
| A549 | Cell Viability | IC50 around 0.5 µM | [7] | |
| ML162 | - | - | - | - |
Table 2: Target Engagement and Selectivity
| Inhibitor | Target | Method | Observations | Citation |
| This compound (ML210) | GPX4 | Cellular Proteome Reactivity Profiling | Markedly lower proteome reactivity compared to RSL3 and ML162. | [1] |
| GPX4 | CETSA | Stabilizes cellular GPX4. | [8] | |
| RSL3 | GPX4, TXNRD1, and other proteins | Cellular Proteome Reactivity Profiling | Engages in a large number of covalent interactions with cellular proteins. | [1] |
| TXNRD1 | Enzymatic Assay | Efficiently inhibits TXNRD1. | [7][9] | |
| GPX4 | Enzymatic Assay | Lacks the capacity to directly inhibit recombinant GPX4. | [7][9] | |
| ML162 | GPX4, TXNRD1, and other proteins | Cellular Proteome Reactivity Profiling | Engages in a large number of covalent interactions with cellular proteins. | [1] |
| TXNRD1 | Enzymatic Assay | Efficiently inhibits TXNRD1. | [7][9] | |
| GPX4 | Enzymatic Assay | Lacks the capacity to directly inhibit recombinant GPX4. | [7][9] |
The Specificity Advantage of this compound (ML210)
A significant drawback of early GPX4 inhibitors like RSL3 and ML162 is their reactive chloroacetamide warhead.[1] This chemical feature leads to low proteome-wide selectivity, meaning they can covalently bind to numerous cellular proteins other than GPX4, leading to off-target effects that can complicate data interpretation.[1]
In contrast, this compound (ML210) is a prodrug that contains a masked nitrile-oxide electrophile.[1] It is believed to undergo cellular activation to reveal its reactive moiety, which then covalently modifies GPX4.[1] This mechanism of action contributes to its enhanced selectivity. Cellular proteome reactivity profiling experiments have demonstrated that an alkyne-tagged version of ML210 exhibits significantly less off-target protein binding compared to tagged versions of RSL3 and ML162.[1]
Recent compelling evidence suggests that RSL3 and ML162 may not be direct inhibitors of GPX4 at all, but rather potent inhibitors of another selenoprotein, thioredoxin reductase 1 (TXNRD1).[7][9] This finding has significant implications for the interpretation of past studies that have relied on these compounds as specific GPX4 inhibitors.
The superior selectivity of this compound is further supported by rescue experiments. The cell-killing effects of ML210 can be completely rescued by the ferroptosis inhibitor ferrostatin-1, whereas the toxicity of RSL3 and ML162 is only partially rescued, suggesting that their off-target effects contribute to their cytotoxicity.[10]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context in which these inhibitors are used, the following diagrams illustrate the ferroptosis signaling pathway and a typical experimental workflow for comparing GPX4 inhibitors.
Caption: The Ferroptosis Signaling Pathway highlighting the central role of GPX4 in converting lipid peroxides to non-toxic lipid alcohols, thereby preventing ferroptotic cell death. GPX4 inhibitors block this protective mechanism.
Experimental Protocols
A comprehensive comparison of GPX4 inhibitors involves a multi-faceted experimental approach. Below are summaries of key methodologies cited in the literature.
1. Cellular Viability Assays:
-
Objective: To determine the potency of the inhibitors in inducing cell death.
-
Methodology: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the GPX4 inhibitors for a specified period (e.g., 24-72 hours). Cell viability is then assessed using commercially available kits such as MTT, MTS, or CellTiter-Glo, which measure metabolic activity or ATP content as a proxy for the number of viable cells. The results are used to calculate IC50 or EC50 values, representing the concentration of the inhibitor that causes 50% inhibition of cell growth or viability.
2. Cellular Thermal Shift Assay (CETSA):
-
Objective: To confirm direct target engagement of the inhibitor with GPX4 in a cellular context.
-
Methodology: Intact cells are treated with the inhibitor or a vehicle control. The cells are then heated to various temperatures, leading to the denaturation and aggregation of proteins. The principle is that ligand binding stabilizes the target protein, shifting its melting curve to a higher temperature. After heating, the cells are lysed, and the soluble protein fraction is analyzed by Western blotting or mass spectrometry to quantify the amount of non-denatured GPX4 at each temperature. A shift in the melting temperature in the presence of the inhibitor indicates direct binding.[8]
3. Cellular Proteome Reactivity Profiling:
-
Objective: To assess the proteome-wide selectivity of the inhibitors.
-
Methodology: Alkyne-tagged analogs of the inhibitors are synthesized. These "probes" are incubated with live cells, where they covalently bind to their targets and off-targets. The cells are then lysed, and the modified proteins are "clicked" to a reporter tag (e.g., biotin-azide) via copper-catalyzed azide-alkyne cycloaddition. The biotinylated proteins are then enriched using streptavidin beads and identified and quantified by mass spectrometry. This allows for a global view of the proteins that each inhibitor interacts with.[1]
4. Lipid Peroxidation Assays:
-
Objective: To measure the downstream effect of GPX4 inhibition on lipid reactive oxygen species (ROS).
-
Methodology: Cells are treated with the GPX4 inhibitors and then stained with a fluorescent probe that is sensitive to lipid peroxidation, such as C11-BODIPY(581/591). This dye undergoes a fluorescent shift from red to green upon oxidation by lipid peroxides. The change in fluorescence is quantified by flow cytometry or fluorescence microscopy, providing a measure of the extent of lipid peroxidation and, consequently, ferroptosis induction.[11]
Conclusion
The available evidence strongly indicates that this compound (ML210) is a more selective and reliable tool for studying GPX4-dependent ferroptosis compared to older inhibitors like RSL3 and ML162. Its unique prodrug mechanism minimizes off-target effects, providing researchers with greater confidence that the observed cellular phenotypes are a direct consequence of GPX4 inhibition. As the field of ferroptosis research continues to expand, the use of well-characterized and highly selective chemical probes like this compound will be paramount for making accurate and reproducible discoveries. Researchers should critically evaluate the specificity of the inhibitors they choose and consider the potential for off-target effects to influence their experimental outcomes.
References
- 1. Selective covalent targeting of GPX4 using masked nitrile-oxide electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione peroxidase 4 (Gpx4) and ferroptosis: what's so special about it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A potent and selective anti-glutathione peroxidase 4 nanobody as a ferroptosis inducer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
Validating Gpx4-IN-9 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of Gpx4-IN-9, a covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. We present experimental data and detailed protocols for direct and indirect validation assays.
Direct Target Engagement Validation: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to directly assess the binding of a ligand to its target protein in a cellular environment. The principle of CETSA is based on the ligand-induced stabilization of the target protein, which results in a higher melting temperature. Treatment of cells with this compound has been shown to increase the thermal stability of GPX4, confirming direct target engagement.
Comparison of GPX4 Inhibitors using CETSA
While specific CETSA data for this compound is emerging, the methodology can be compared with other known GPX4 inhibitors like RSL3 and ML162. A typical CETSA experiment would reveal a shift in the melting curve of GPX4 in the presence of the inhibitor compared to a vehicle control.
| Inhibitor | Target(s) | Reported CETSA Outcome |
| This compound | GPX4 | Increased thermal stability of GPX4[1] |
| RSL3 | Primarily GPX4, potential off-target TXNRD1 | Inconsistent reports: some studies show destabilization, others no direct effect on purified GPX4. |
| ML162 | Primarily GPX4, potential off-target TXNRD1 | Similar to RSL3, with reports of context-dependent target engagement. |
| ML210 | GPX4 | Stabilizes GPX4 upon cellular transformation[2][3] |
Note: Recent studies suggest that the commonly used GPX4 inhibitors RSL3 and ML162 may not directly inhibit purified GPX4 but could target another selenoprotein, thioredoxin reductase 1 (TXNRD1), in some contexts. This highlights the importance of direct target engagement assays like CETSA to confirm on-target activity in cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general framework for performing a CETSA experiment to validate this compound target engagement. Optimization of specific parameters, such as heating temperatures and antibody concentrations, is recommended for each cell line and experimental setup.
Materials:
-
Cell line of interest (e.g., HT-1080, 22Rv1)
-
This compound, RSL3, ML162 (and other relevant inhibitors)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against GPX4 (e.g., Abcam ab125066, Cell Signaling Technology #52455)[4][5]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 1-10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours).
-
Heating Step:
-
Harvest cells and wash with PBS.
-
Resuspend cell pellets in PBS.
-
Aliquot cell suspensions into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Cell Lysis:
-
Add lysis buffer to the heated and unheated (control) cell suspensions.
-
Induce lysis by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.
-
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and western blotting using a primary antibody specific for GPX4. A typical dilution for the primary antibody is 1:1000.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble GPX4 as a function of temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target stabilization.
dot
Caption: CETSA experimental workflow.
Indirect Target Engagement: Downstream Functional Assays
Inhibition of GPX4 by this compound is expected to induce ferroptosis, a form of iron-dependent programmed cell death characterized by the accumulation of lipid reactive oxygen species (ROS). Measuring the downstream markers of ferroptosis provides indirect evidence of target engagement.
Comparison of Ferroptosis Induction by GPX4 Inhibitors
The potency of different GPX4 inhibitors in inducing ferroptosis can be compared by measuring cell viability (IC50) and key markers of ferroptosis.
| Inhibitor | Reported IC50 for Ferroptosis (Cell Line Dependent) | Effect on Lipid ROS | Effect on MDA Levels |
| This compound | Data not yet widely available | Expected to increase | Expected to increase |
| RSL3 | ~0.02 - 12 µM[6] | Increase[7] | Increase |
| ML162 | Nanomolar to low micromolar range | Increase | Increase |
Experimental Protocols for Ferroptosis Assays
Materials:
-
C11-BODIPY 581/591 dye
-
Flow cytometer or fluorescence microscope
-
This compound and control compounds
-
Ferrostatin-1 (ferroptosis inhibitor)
Procedure:
-
Cell Treatment: Treat cells with this compound, a positive control (e.g., RSL3), and a vehicle control for a specified time. Include a co-treatment group with this compound and Ferrostatin-1 to confirm the involvement of ferroptosis.
-
Staining: Add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 µM and incubate for 30-60 minutes at 37°C.
-
Analysis:
-
Flow Cytometry: Harvest and wash the cells, then resuspend in PBS. Analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.
-
Fluorescence Microscopy: Observe the cells directly under a fluorescence microscope. An increase in green fluorescence indicates lipid ROS accumulation.
-
Materials:
-
MDA assay kit (commercially available)
-
Cell lysate
-
Plate reader
Procedure:
-
Cell Treatment and Lysis: Treat cells as described for the lipid ROS assay. After treatment, harvest and lyse the cells according to the MDA assay kit manufacturer's protocol.
-
Assay: Perform the colorimetric or fluorometric MDA assay according to the kit instructions.
-
Analysis: Measure the absorbance or fluorescence using a plate reader. An increase in MDA levels in this compound-treated cells compared to the control indicates increased lipid peroxidation.
dot
Caption: GPX4 pathway and this compound inhibition.
Alternative Target Engagement Methods
Beyond CETSA and downstream functional assays, other methods can be employed to validate GPX4 target engagement:
-
Thermal Proteome Profiling (TPP): A high-throughput version of CETSA that uses mass spectrometry to assess the thermal stability of thousands of proteins simultaneously. This can provide a global view of a compound's selectivity.
-
Affinity-Based Probes: Synthesizing an analog of this compound with a reporter tag (e.g., biotin or a clickable alkyne) can allow for affinity purification and identification of binding partners.
-
In-situ Target Engagement using Fluorescent Probes: Development of fluorescently labeled this compound analogs could enable direct visualization of target engagement in living cells using techniques like fluorescence microscopy.
Conclusion
Validating the cellular target engagement of this compound is essential for its development as a chemical probe or therapeutic agent. A combination of direct methods like CETSA and indirect functional assays provides a robust approach to confirm on-target activity and elucidate the mechanism of action. This guide offers a framework for researchers to design and execute experiments to confidently validate this compound's engagement with its target, GPX4.
References
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors | bioRxiv [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Off-Target Effects: Gpx4-IN-9 Versus Other Ferroptosis Inducers
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount. This guide provides an objective comparison of the off-target effects of the novel Glutathione Peroxidase 4 (GPX4) inhibitor, Gpx4-IN-9, with other widely used ferroptosis inducers: RSL3, Erastin, and FIN56. The information presented is supported by available experimental data to aid in the selection of the most appropriate tool compound for ferroptosis research.
Ferroptosis, a form of iron-dependent regulated cell death, has emerged as a promising therapeutic strategy for various diseases, including cancer. Small molecule inducers of ferroptosis are critical tools for studying this pathway and for developing new therapies. However, the utility of these compounds can be limited by off-target effects, leading to confounding results and potential toxicity. This guide focuses on comparing the specificity of this compound, a next-generation covalent GPX4 inhibitor, with established ferroptosis inducers.
Comparison of Off-Target Profiles
The following table summarizes the known on-target and off-target activities of this compound and other common ferroptosis inducers. It is important to note that direct, quantitative side-by-side proteomic comparisons of this compound with RSL3, Erastin, and FIN56 are not yet extensively published. The information for this compound is largely inferred from studies on structurally and mechanistically similar compounds, such as ML210, which also utilize a masked nitrile-oxide electrophile for covalent modification of GPX4.
| Inducer | Primary Target(s) | Known Off-Target(s) or Secondary Activities | Reported Off-Target Data |
| This compound | GPX4 (covalent inhibition) | Expected to have fewer off-targets compared to chloroacetamide-based inhibitors. | Inferred from studies on ML210, a compound with a similar mechanism. Competitive chemoproteomic profiling of an ML210 analog showed "markedly lower proteome reactivity" compared to RSL3 analogs[1]. Off-target proteins identified for ML210 were shared with chloroacetamide inhibitors but were mainly highly abundant proteins engaged only at high concentrations[1]. |
| RSL3 | GPX4 (covalent inhibition) | Other selenoproteins (e.g., SELT, SMG8), Thioredoxin Reductase 1 (TXNRD1)[2][3][4][5][6]. At higher concentrations (>10 µM), its effects cannot be rescued by ferroptosis inhibitors, indicating significant off-target activity[2]. | Chemoproteomic affinity capture with an RSL3 analog identified SELT and SMG8 as off-targets, though their knockdown did not affect RSL3 activity[2]. Some studies suggest RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1[6]. A biotinylated RSL3 pulldown identified numerous targets, suggesting it is a non-specific inhibitor of the selenoproteome[3][7]. |
| Erastin | System Xc- (cystine/glutamate antiporter) | Voltage-Dependent Anion Channels (VDAC2 and VDAC3)[8][9][10][11][12]. | Erastin binds directly to VDAC2 with a dissociation constant (Kd) of 112 nM[9]. It alters the permeability of the outer mitochondrial membrane[9]. |
| FIN56 | GPX4 (induces degradation) | Squalene Synthase (SQS)[13][14][15][16]. | Chemoproteomic analysis revealed that FIN56 binds to and activates squalene synthase, leading to the depletion of Coenzyme Q10[13][14]. This is a distinct mechanism from its effect on GPX4 degradation. |
Signaling Pathways and Points of Intervention
The following diagram illustrates the ferroptosis pathway and the points of intervention for this compound, RSL3, Erastin, and FIN56, highlighting their primary targets.
Figure 1. Simplified ferroptosis pathway showing the targets of different inducers.
Experimental Workflows and Methodologies
To assess the on- and off-target effects of ferroptosis inducers, several experimental approaches are employed. The diagrams below illustrate the general workflows for two common methods: Cellular Thermal Shift Assay (CETSA) for target engagement and Activity-Based Protein Profiling (ABPP) for covalent inhibitor specificity.
Figure 2. General workflow for a Cellular Thermal Shift Assay (CETSA).
Figure 3. General workflow for Activity-Based Protein Profiling (ABPP).
Detailed Experimental Protocols
Below are representative protocols for assessing target engagement and specificity of ferroptosis inducers. These are generalized and may require optimization for specific cell lines and compounds.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for GPX4 Target Engagement
This protocol is adapted from established CETSA procedures and can be used to verify the direct binding of inhibitors like this compound and RSL3 to GPX4 in a cellular context[13][17][18][19][20][21][22][23].
Materials:
-
Cell line of interest (e.g., HT-1080)
-
Cell culture medium and supplements
-
Ferroptosis inducer (e.g., this compound) and vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Centrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibody against GPX4
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a culture dish and grow to 80-90% confluency.
-
Treat cells with the desired concentration of the ferroptosis inducer or vehicle for a specified time (e.g., 1 hour).
-
-
Cell Harvesting and Lysis:
-
Wash cells with PBS and harvest by scraping.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
-
Heating Step:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the lysates at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform Western blotting using a primary antibody against GPX4 and an appropriate secondary antibody.
-
-
Data Analysis:
-
Quantify the band intensities for GPX4 at each temperature for both the vehicle- and inhibitor-treated samples.
-
Plot the relative amount of soluble GPX4 as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Off-Target Analysis of Covalent Inhibitors
This protocol outlines a general approach for identifying the on- and off-targets of covalent inhibitors like this compound and RSL3 in a complex proteome[7][11][20][24][25][26].
Materials:
-
Cell line of interest
-
Covalent inhibitor of interest (e.g., this compound)
-
Broad-spectrum cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne)
-
Click chemistry reagents (e.g., biotin-azide, copper sulfate, TBTA, sodium ascorbate)
-
Streptavidin-agarose beads
-
Urea, DTT, iodoacetamide for protein denaturation, reduction, and alkylation
-
Trypsin
-
Mass spectrometer and liquid chromatography system
Procedure:
-
Cell Culture and Lysis:
-
Grow cells to a high density and harvest.
-
Lyse the cells in a suitable buffer (e.g., PBS) by sonication or other mechanical means.
-
Determine the protein concentration of the lysate.
-
-
Competitive Labeling:
-
Pre-incubate the proteome with the covalent inhibitor at various concentrations or a vehicle control for a defined period.
-
Add the cysteine-reactive probe (e.g., iodoacetamide-alkyne) and incubate to label the remaining accessible cysteine residues.
-
-
Click Chemistry:
-
Perform a click reaction to attach a biotin tag to the alkyne-labeled proteins.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated proteome with streptavidin-agarose beads to enrich for the probe-labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing urea, reduce the proteins with DTT, and alkylate with iodoacetamide.
-
Digest the proteins on the beads with trypsin overnight.
-
-
Mass Spectrometry Analysis:
-
Collect the tryptic peptides and analyze them by LC-MS/MS to identify and quantify the proteins.
-
-
Data Analysis:
-
Identify proteins whose labeling by the probe is significantly reduced in the presence of the covalent inhibitor. These are the potential on- and off-targets.
-
The on-target (GPX4) should show a dose-dependent decrease in labeling. Other proteins that also show a significant decrease are considered off-targets.
-
Conclusion
References
- 1. biorxiv.org [biorxiv.org]
- 2. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]
- 3. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. RAS–RAF–MEK-dependent oxidative cell death involving voltage-dependent anion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Erastin-Like Anti-Warburg Agents Prevent Mitochondrial Depolarization Induced by Free Tubulin and Decrease Lactate Formation in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Voltage-dependent Anion Channels Modulate Mitochondrial Metabolism in Cancer Cells: REGULATION BY FREE TUBULIN AND ERASTIN - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Global Survey of Cell Death Mechanisms Reveals Metabolic Regulation of Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FIN56, a novel ferroptosis inducer, triggers lysosomal membrane permeabilization in a TFEB-dependent manner in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Item - Targeting glutathione peroxidases : identifying environmental modulators, and screening for novel small molecule inhibitors - Karolinska Institutet - Figshare [openarchive.ki.se]
- 20. scienceopen.com [scienceopen.com]
- 21. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thermal Proteome Profiling Reveals Glutathione Peroxidase 4 as the Target of the Autophagy Inducer Conophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Comparison Guide: Confirming Ferroptosis with a Direct GPX4 Inhibitor vs. Ferrostatin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between two key small-molecule inhibitors used to study and confirm ferroptosis: a direct Glutathione Peroxidase 4 (GPX4) inhibitor (represented here by the well-characterized compound RSL3) and Ferrostatin-1 (Fer-1), a radical-trapping antioxidant. Understanding their distinct mechanisms is crucial for designing experiments and interpreting results accurately.
Ferroptosis is a form of regulated cell death driven by iron-dependent lipid peroxidation.[1][2] Its central regulator is GPX4, an enzyme that neutralizes lipid hydroperoxides.[3][4][5][6] Inhibition of GPX4, either directly or indirectly by depleting its cofactor glutathione (GSH), leads to the accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[3][5][7]
Mechanism of Action: Direct GPX4 Inhibition vs. Radical Scavenging
Direct GPX4 Inhibitors (e.g., RSL3): Compounds like RSL3 act by directly and irreversibly binding to the active site selenocysteine of the GPX4 enzyme, thereby inactivating it.[5][8] This targeted inhibition prevents the reduction of lipid hydroperoxides to non-toxic lipid alcohols, leading to their rapid accumulation and the execution of ferroptosis.[5][8] This class of inhibitors is invaluable for specifically interrogating the role of GPX4 in cellular processes.
Ferrostatin-1 (Fer-1): Ferrostatin-1 is a potent lipophilic antioxidant that inhibits ferroptosis by scavenging lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation.[1][9][10] Its mechanism is independent of the initial trigger of ferroptosis.[11] Fer-1 can rescue cells from ferroptosis induced by both GPX4 inhibition (e.g., by RSL3) and GSH depletion (e.g., by erastin).[12][13] Some evidence also suggests Fer-1 can inhibit the 15-Lipoxygenase (15-LOX)/Phosphatidylethanolamine Binding Protein-1 (PEBP1) complex, which is involved in producing pro-ferroptotic lipid signals.[11]
Signaling Pathway of Ferroptosis Inhibition
Caption: Mechanisms of ferroptosis inhibitors.
Comparative Performance Data
The efficacy of ferroptosis inhibitors is typically measured by their half-maximal effective concentration (EC50) or inhibitory concentration (IC50) in preventing cell death induced by a ferroptosis-inducing agent (FIN).
| Compound | Target | Mechanism | Typical EC50/IC50 | Cell Line Example | Inducer | Reference |
| RSL3 | GPX4 | Direct Covalent Inhibition | ~150 nM (IC50) | A549 | Endogenous | [14] |
| Ferrostatin-1 | Lipid Radicals | Radical-Trapping Antioxidant | 60 nM (EC50) | HT-1080 | Erastin | [12] |
| Ferrostatin-1 | Lipid Radicals | Radical-Trapping Antioxidant | ~500 nM (IC50) | HT22 | RSL3 | [15] |
Note: Potency can vary significantly based on the cell line, the ferroptosis inducer used, and experimental conditions.
Experimental Protocols
Confirming ferroptosis and the efficacy of inhibitors involves a series of well-defined assays.
Experimental Workflow for Inhibitor Validation
Caption: Workflow for confirming ferroptosis inhibition.
Induction of Ferroptosis and Inhibitor Treatment
-
Cell Seeding: Plate cells (e.g., HT-1080 fibrosarcoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Induction: Treat cells with a known ferroptosis inducer.
-
For GPX4 inhibition: Use RSL3 (e.g., 100 nM - 1 µM).
-
For GSH depletion: Use Erastin (e.g., 5-10 µM).
-
-
Inhibitor Co-treatment: Concurrently treat cells with a dose range of the inhibitor being tested.
-
RSL3 group: This group serves as a positive control for GPX4-dependent ferroptosis.
-
Ferrostatin-1 group: Add Fer-1 (e.g., 10 nM - 10 µM) to cells treated with a FIN (like RSL3 or Erastin).
-
-
Incubation: Incubate for a predetermined time (e.g., 8-24 hours), depending on the cell line and inducer potency.
Measuring Cell Viability
-
Method: Use a standard cell viability assay such as MTT or CellTiter-Glo.
-
Procedure: Following the treatment period, add the assay reagent to each well according to the manufacturer's protocol.
-
Analysis: Measure absorbance or luminescence to quantify the percentage of viable cells relative to a vehicle-treated control. A successful inhibitor will show a dose-dependent increase in cell viability in the presence of the ferroptosis inducer.
Quantifying Lipid ROS
This is a hallmark assay for ferroptosis.
-
Reagent: Use the fluorescent probe C11-BODIPY 581/591. In its reduced state, it fluoresces red; upon oxidation by lipid peroxides, it shifts to green fluorescence.
-
Procedure:
-
Towards the end of the inhibitor treatment period, add C11-BODIPY (e.g., 1-5 µM) to the cell culture medium and incubate for 30-60 minutes.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a plate reader, flow cytometer, or fluorescence microscope.
-
-
Analysis: Calculate the ratio of green to red fluorescence. A potent inhibitor will prevent the shift to green fluorescence, indicating a reduction in lipid peroxidation.[10]
Western Blot for GPX4 Expression
This protocol is essential to confirm that ferroptosis is related to GPX4 levels, especially when using siRNA for induction or to check for off-target effects of compounds.
-
Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against GPX4 and a loading control (e.g., β-actin or GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Confirm that GPX4 protein levels are knocked down in siRNA experiments or unchanged by Fer-1 treatment, confirming its downstream mechanism.
Conclusion
Both direct GPX4 inhibitors and Ferrostatin-1 are indispensable tools for studying ferroptosis.
-
Use a direct GPX4 inhibitor (like RSL3) when you need to specifically confirm that a cellular phenotype is dependent on the activity of the GPX4 enzyme. It acts as a precise tool to probe the canonical ferroptosis pathway.[3][16]
-
Use Ferrostatin-1 as a broader, gold-standard inhibitor to confirm that cell death is occurring via ferroptosis, regardless of the upstream trigger.[12][17] Its ability to rescue cell death by scavenging lipid radicals serves as a definitive functional test for ferroptosis.[11]
By using these compounds in parallel, researchers can rigorously confirm the involvement of ferroptosis and dissect the specific roles of GPX4 and downstream lipid peroxidation in their experimental models.
References
- 1. Insight into the mechanism of ferroptosis inhibition by ferrostatin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ferroptosis: A New Road towards Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. esmed.org [esmed.org]
- 7. Frontiers | Ferroptosis: The Silver Lining of Cancer Therapy [frontiersin.org]
- 8. Induction mechanism of ferroptosis: A novel therapeutic target in lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ferrostatins Inhibit Oxidative Lipid Damage and Cell Death in Diverse Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Resolving the paradox of ferroptotic cell death: Ferrostatin-1 binds to 15LOX/PEBP1 complex, suppresses generation of peroxidized ETE-PE, and protects against ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Recent progress in ferroptosis: inducers and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Ferrostatin-1 protects HT-22 cells from oxidative toxicity - PMC [pmc.ncbi.nlm.nih.gov]
Gpx4-IN-9 vs. Erastin: A Comparative Guide to Mechanisms of Ferroptosis Induction
For Researchers, Scientists, and Drug Development Professionals
Ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides, has emerged as a critical process in various physiological and pathological contexts, including cancer and neurodegeneration. Understanding the precise mechanisms of ferroptosis inducers is paramount for their effective application in research and therapeutic development. This guide provides a detailed, objective comparison of two widely used ferroptosis-inducing compounds, Gpx4-IN-9 and erastin, focusing on their distinct mechanisms of action, supported by experimental data and protocols.
Delineating the Mechanisms of Action: Direct vs. Indirect GPX4 Inhibition
This compound and erastin are categorized into two different classes of ferroptosis-inducing compounds (FINs) based on their mode of action. Erastin is a Class 1 FIN that indirectly inhibits Glutathione Peroxidase 4 (GPX4) by limiting the availability of its essential cofactor, glutathione (GSH). In contrast, this compound is a Class 2 FIN that directly targets and inactivates the GPX4 enzyme.
Erastin: The System Xc⁻ Inhibitor
Erastin's primary mechanism involves the inhibition of the cystine/glutamate antiporter, known as system Xc⁻.[1][2][3][4][5][6] This cell surface transporter, composed of the subunits SLC7A11 and SLC3A2, is responsible for importing extracellular cystine in exchange for intracellular glutamate.[3][4]
The inhibition of system Xc⁻ by erastin sets off a cascade of events:
-
Cystine Starvation: The blockade of system Xc⁻ prevents the cellular uptake of cystine.[3][4]
-
GSH Depletion: Intracellular cystine is a crucial precursor for the synthesis of cysteine, which is subsequently used to produce glutathione (GSH).[3][4][7] By blocking cystine import, erastin leads to a significant depletion of the intracellular GSH pool.[1][8][9]
-
Indirect GPX4 Inactivation: GPX4, a key enzyme that neutralizes lipid hydroperoxides, requires GSH as a cofactor to carry out its reductive function.[1][10] The erastin-induced depletion of GSH results in the indirect inactivation of GPX4.[7][8][9][11]
-
Lipid Peroxidation: Without functional GPX4, lipid hydroperoxides accumulate, leading to uncontrolled lipid peroxidation and, ultimately, ferroptotic cell death.[1][7]
Initial studies also identified the mitochondrial Voltage-Dependent Anion Channels 2 and 3 (VDAC2/3) as potential targets of erastin.[1][2] However, its primary ferroptosis-inducing activity is now largely attributed to the inhibition of system Xc⁻.[1]
References
- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Erastin in Ferroptosis and Its Prospects in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. How erastin assassinates cells by ferroptosis revealed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological inhibition of cystine–glutamate exchange induces endoplasmic reticulum stress and ferroptosis | eLife [elifesciences.org]
- 7. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]
- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidative Effects of Curcumin on Erastin-Induced Ferroptosis Through GPX4 Signalling [mdpi.com]
- 10. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative Potency of Gpx4-IN-9 and Alternative Ferroptosis Inducers
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of small molecule inhibitors targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.
This guide provides a comprehensive analysis of the potency of Gpx4-IN-9 in comparison to other known GPX4 inhibitors. The data presented is intended to aid researchers in the selection of appropriate chemical tools for studying ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. The information is compiled from publicly available research and is presented with detailed experimental context to ensure accurate interpretation.
Potency Comparison of GPX4 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other well-characterized GPX4 inhibitors across various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Compound | Target(s) | Cell Line | IC50 | Citation(s) |
| This compound (GPX4 9i) | GPX4 | HT-1080 (Fibrosarcoma) | 0.007 µM (7 nM) | [1] |
| RSL3 | GPX4 | HN3 (Head and Neck Cancer) | 0.48 µM | |
| HCT116 (Colorectal Carcinoma) | 4.084 µM | |||
| LoVo (Colorectal Adenocarcinoma) | 2.75 µM | |||
| HT29 (Colorectal Adenocarcinoma) | 12.38 µM | |||
| ML162 | GPX4 | BJ-hTERT/HRASG12V (Fibroblasts) | 0.025 µM (25 nM) | |
| BJ-hTERT (Fibroblasts) | 0.578 µM (578 nM) | |||
| GPX4-IN-3 | GPX4 | 4T1 (Breast Cancer) | 0.78 µM | |
| MCF-7 (Breast Cancer) | 6.9 µM | |||
| HT1080 (Fibrosarcoma) | 0.15 µM | |||
| FINO2 | GPX4 (indirect), Iron | - | - |
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. Direct comparison should be made with caution. FINO2 induces ferroptosis through a dual mechanism involving indirect GPX4 inhibition and direct iron oxidation; therefore, a direct IC50 for GPX4 inhibition is not typically reported.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the ferroptosis signaling pathway and the general workflow for assessing their potency.
References
A Comparative Guide to Validating Lipid Peroxidation Induced by GPX4 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of small molecule inhibitors used to induce lipid peroxidation through the modulation of Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis. While this guide was initiated to validate the effects of a compound referred to as "Gpx4-IN-9," an extensive search of the current scientific literature did not yield any information on a compound with this specific designation. Therefore, this guide focuses on well-characterized and commonly used GPX4 inhibitors and ferroptosis inducers: RSL3, ML162, and FIN56 . The methodologies and comparative framework provided herein can be readily adapted to evaluate novel compounds like this compound as they become publicly characterized.
Mechanism of Action: Targeting the Central Guardian Against Lipid Peroxidation
Glutathione Peroxidase 4 (GPX4) is a unique selenoprotein that plays a critical role in cellular antioxidant defense. Its primary function is to reduce phospholipid hydroperoxides (PLOOH) to their corresponding non-toxic alcohols (PLOH), using glutathione (GSH) as a cofactor. This action is vital for protecting cell membranes from the damaging effects of lipid peroxidation, a hallmark of a regulated form of cell death known as ferroptosis.
The induction of lipid peroxidation by inhibiting GPX4 can be achieved through several mechanisms:
-
Direct Covalent Inhibition: Some small molecules can directly bind to the active site of GPX4, inactivating the enzyme.
-
Indirect Inhibition via Glutathione Depletion: By inhibiting the synthesis of glutathione, the necessary cofactor for GPX4 activity, the enzyme's function can be indirectly impaired.
-
Inducing GPX4 Degradation: Certain compounds can promote the degradation of the GPX4 protein itself.
The following diagram illustrates the central role of GPX4 in preventing lipid peroxidation and how its inhibition leads to ferroptosis.
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Gpx4-IN-9
Essential protocols for the safe handling, storage, and disposal of the selective ferroptosis inducer, Gpx4-IN-9, to ensure laboratory safety and experimental integrity.
For researchers and scientists in the field of drug development, the proper handling of chemical compounds is paramount. This guide provides detailed procedural information for the safe use of this compound, a potent inhibitor of glutathione peroxidase 4 (GPX4). By adhering to these protocols, you can minimize risks and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted for all work activities involving this compound to determine the specific PPE required.[2] Based on the potential hazards, the following PPE is recommended as a minimum standard.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile or neoprene gloves meeting ASTM D6978 standard. | To prevent skin contact with the compound.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or aerosols. |
| Lab Coat | Impermeable, long-sleeved lab coat that closes in the back. | To protect skin and personal clothing from contamination.[3] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dusts. | To prevent inhalation of the compound. |
Operational Plan: From Receipt to Disposal
A structured approach to handling this compound from the moment it arrives in the laboratory to its final disposal is critical for safety and to maintain the compound's integrity.
Receiving and Storage:
Upon receipt, personnel should wear chemotherapy gloves to unpack the compound.[3] Visually inspect the container for any damage or leaks.
Preparation of Stock Solutions:
-
Work in a designated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.
-
Use appropriate solvents such as DMSO for initial solubilization.[5]
-
To enhance solubility, the solution can be warmed to 37°C and sonicated.[5]
-
Once prepared, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.[6]
Experimental Use:
-
Always wear the appropriate PPE when handling the compound.
-
Conduct all work that may generate aerosols or dust within a certified chemical fume hood or other ventilated enclosure.
-
Avoid eating, drinking, or smoking in areas where the compound is handled.[1]
Spill Management:
In the event of a spill, immediately alert others in the vicinity. Evacuate the area if necessary. Wearing appropriate PPE, contain the spill using a chemical spill kit. Clean the area with a suitable decontaminating agent. All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, used PPE, and experimental waste, must be disposed of as hazardous chemical waste.[1]
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Avoid releasing the compound into the environment, as it is very toxic to aquatic life.[1]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: A workflow diagram illustrating the key procedural steps for the safe handling of this compound, from receipt to disposal.
By implementing these safety and logistical measures, researchers can confidently work with this compound while prioritizing personal and environmental safety. This structured approach not only ensures compliance with safety standards but also contributes to the integrity and reproducibility of experimental outcomes.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
